Pentabromophenyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57011-47-9 |
|---|---|
Molecular Formula |
C13H5Br5O2 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentabromophenyl) benzoate |
InChI |
InChI=1S/C13H5Br5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H |
InChI Key |
JQRIZLGZAPSJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pentabromophenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pentabromophenyl benzoate is a highly brominated aromatic ester. Such polyhalogenated organic molecules are of significant interest in various fields, including materials science for flame retardant applications and in medicinal chemistry as potential scaffolds or intermediates for the synthesis of complex molecules. The ester linkage provides a site for potential hydrolytic activity, while the pentabrominated phenyl ring offers a sterically hindered and electron-deficient aromatic system. This guide provides a detailed methodology for the synthesis of this compound and a thorough description of the analytical techniques required for its characterization.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Schotten-Baumann reaction, which is a well-established method for the formation of esters from phenols and acyl chlorides under basic conditions. In this proposed synthesis, pentabromophenol reacts with benzoyl chloride in the presence of an aqueous base.
Proposed Reaction Scheme
The overall reaction is as follows:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Characterization of this compound
The following section details the expected analytical data for the characterization of the synthesized this compound. These predictions are based on the known spectral data of phenyl benzoate and the anticipated influence of the five bromine atoms on the phenyl ring.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₅Br₅O₂ |
| Molecular Weight | 592.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Significantly higher than Phenyl Benzoate (68-70 °C) due to increased molecular weight and intermolecular forces. |
| Solubility | Insoluble in water; soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and moderately soluble in hot ethanol. |
Spectroscopic Data
The IR spectrum is expected to show characteristic peaks for the ester functional group and the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretch (benzoyl ring) |
| ~1740-1720 | Strong | C=O stretch (ester carbonyl) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic rings) |
| ~1270-1200 | Strong | C-O stretch (ester) |
| Below 800 | Strong | C-Br stretch |
The ¹H NMR spectrum is expected to be simple, showing signals only for the protons of the unsubstituted benzoyl group. The pentabromophenyl ring has no protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 2H | Protons ortho to the carbonyl group |
| ~7.6 | Triplet | 1H | Proton para to the carbonyl group |
| ~7.5 | Triplet | 2H | Protons meta to the carbonyl group |
The ¹³C NMR spectrum will show signals for both aromatic rings and the carbonyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester carbonyl) |
| ~150 | C-O (pentabromophenyl ring) |
| ~134 | C-H para to carbonyl (benzoyl ring) |
| ~130 | C-H ortho to carbonyl (benzoyl ring) |
| ~129 | C-H meta to carbonyl (benzoyl ring) |
| ~128 | Quaternary C attached to carbonyl (benzoyl ring) |
| ~120-110 | C-Br (pentabromophenyl ring) |
The mass spectrum, likely obtained by electron ionization (EI-MS), will be characterized by the molecular ion peak and distinct fragmentation patterns.
| m/z Value | Assignment |
| ~592 | [M]⁺, Molecular ion peak with a characteristic isotopic pattern due to the five bromine atoms. |
| ~105 | [C₆H₅CO]⁺, Benzoyl cation (base peak) |
| ~77 | [C₆H₅]⁺, Phenyl cation |
Characterization Workflow Diagram
Caption: A diagram showing the analytical steps for the characterization of the final product.
Safety Precautions
-
Pentabromophenol: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Benzoyl Chloride: Is corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.
Conclusion
This technical guide provides a comprehensive, though theoretical, framework for the synthesis and characterization of this compound. The proposed Schotten-Baumann reaction is a reliable method for the synthesis of this compound. The predicted characterization data, based on established spectroscopic principles and data from analogous compounds, offers a solid benchmark for researchers to confirm the identity and purity of the synthesized product. This guide serves as a valuable starting point for the exploration of this and other polyhalogenated aromatic esters.
An In-depth Technical Guide on the Physico-chemical Properties of Pentabromophenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Pentabromophenyl benzoate is limited in publicly available literature. The information presented in this guide is a combination of data extrapolated from closely related compounds, such as other brominated flame retardants and benzoate esters, alongside established analytical methodologies for such chemical classes.
Introduction
This compound is a halogenated aromatic compound. Structurally, it consists of a benzoate group attached to a pentabrominated phenyl ring. Due to the presence of multiple bromine atoms, it is expected to exhibit properties characteristic of brominated flame retardants (BFRs), a class of compounds widely used in various materials to reduce flammability. This guide provides a summary of its predicted physico-chemical properties, probable synthetic routes, and relevant analytical techniques for its characterization.
Predicted Physico-chemical Properties
The following table summarizes the predicted and extrapolated physico-chemical properties of this compound. These values are estimated based on the properties of related compounds like pentabromophenol, phenyl benzoate, and other polybrominated diphenyl ethers (PBDEs).
| Property | Predicted Value/Information | Reference Compound(s) |
| Molecular Formula | C₁₃H₅Br₅O₂ | - |
| Molecular Weight | 668.7 g/mol | - |
| Appearance | Likely a solid at room temperature | Phenyl benzoate is a solid[1][2][3]. |
| Melting Point (°C) | Expected to be high, likely >150 °C | Pentabromophenol has a melting point of 229.5 °C[4]. Phenyl benzoate melts at 68-70 °C[1][2][3]. Bromination generally increases the melting point. |
| Boiling Point (°C) | High, with probable decomposition before boiling at atmospheric pressure | Phenyl benzoate has a boiling point of 298-299 °C[1][2][3]. Significant bromination increases the molecular weight and intermolecular forces, leading to a much higher boiling point. |
| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane, toluene, and acetone. | Brominated flame retardants are generally insoluble in water[5]. Phenyl benzoate is insoluble in water and soluble in organic solvents[1][3]. |
| LogP (octanol-water partition coefficient) | Predicted to be high (>5) | Highly brominated compounds are lipophilic and have high LogP values. |
Synthesis
A probable synthetic route for this compound is the esterification of pentabromophenol with benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a common method for the preparation of phenyl esters.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure):
-
Dissolution: Dissolve pentabromophenol in a suitable organic solvent (e.g., toluene or dichloromethane) in a reaction flask.
-
Addition of Base: Add a base, such as pyridine or aqueous sodium hydroxide, to the solution to act as an acid scavenger.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture with stirring.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating for several hours.
-
Work-up: After the reaction is complete, wash the organic layer with water and brine to remove the base and any unreacted starting materials.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Analytical Characterization
The characterization of this compound would involve a combination of chromatographic and spectroscopic techniques, which are standard for the analysis of brominated flame retardants.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to its expected high boiling point, a high-temperature GC column and method would be necessary. Electron ionization (EI) would likely show characteristic fragmentation patterns, including the loss of the benzoate group and bromine atoms. Electron capture negative ionization (ECNI) is often used for halogenated compounds due to its high sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for compounds that are not amenable to GC. Reversed-phase HPLC with a C18 column could be used for separation. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be employed as the ionization source.
Spectroscopic Methods
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing signals corresponding to the protons of the benzoate phenyl group. The pentabromophenyl group has no protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbonyl carbon, the carbons of the benzoate phenyl ring, and the carbons of the pentabromophenyl ring. The signals for the brominated carbons would be significantly shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester at around 1730-1750 cm⁻¹, and aromatic C-C and C-H stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of five bromine atoms.
Workflow for Analysis:
Caption: General workflow for the analysis of a novel BFR.
Potential Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or signaling pathways of this compound. However, as a polybrominated aromatic compound, it may share some toxicological properties with other BFRs. Many BFRs are known to be persistent, bioaccumulative, and have endocrine-disrupting effects. Further research would be needed to determine the specific biological effects of this compound.
Conclusion
This compound is a compound for which direct experimental data is scarce. However, based on its chemical structure and knowledge of related compounds, its physico-chemical properties can be predicted, and appropriate synthetic and analytical methods can be proposed. This guide provides a foundational understanding for researchers interested in the study of this and other novel brominated compounds. Further experimental investigation is necessary to fully characterize its properties and potential biological effects.
References
An In-depth Technical Guide to Pentabromophenyl Benzoate: Synthesis, Characterization, and Predicted Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pentabromophenyl benzoate, a halogenated aromatic ester. Due to the limited availability of experimental data for this specific compound, this document outlines a proposed synthesis protocol, predicted physicochemical properties, and a hypothetical characterization workflow. The information presented is curated for researchers in organic synthesis, materials science, and drug development who may have an interest in the unique properties conferred by the extensive bromination of the phenyl moiety.
Introduction
This compound is an organic compound characterized by a benzoate group attached to a pentabrominated phenyl ring. The presence of five bromine atoms is expected to significantly influence its chemical and physical properties, potentially leading to applications in fields such as flame retardants, polymer additives, or as a synthetic intermediate for novel pharmaceuticals. This guide serves as a foundational resource for the synthesis and study of this compound.
Molecular Structure and Properties
As of the latest literature review, a specific CAS number for this compound has not been identified, suggesting it is not a commonly registered chemical.
Molecular Structure:
The molecular structure of this compound consists of a pentabromophenyl group ester-linked to a benzoyl group.
-
SMILES: C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
-
InChI: InChI=1S/C13H5Br5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H
Predicted Physicochemical Properties:
| Property | Pentabromophenol | Benzoic Acid | This compound (Predicted) |
| Molecular Formula | C₆HBr₅O | C₇H₆O₂ | C₁₃H₅Br₅O₂ |
| Molecular Weight | 488.59 g/mol | 122.12 g/mol | 592.68 g/mol |
| Appearance | Light brown powder[1] | White crystalline solid | White to off-white solid |
| Melting Point | 229-231 °C | 122 °C | Expected to be high, likely >200 °C |
| Boiling Point | Sublimes | 249 °C | Expected to be high, likely with decomposition |
| Solubility | Insoluble in water[1] | Slightly soluble in water | Predicted to be insoluble in water |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved via a Schotten-Baumann reaction, a well-established method for the synthesis of esters from phenols and acyl chlorides.[2][3] This proposed protocol adapts the standard procedure for the use of pentabromophenol.
Reaction: Pentabromophenol + Benzoyl Chloride → this compound + HCl
Materials:
-
Pentabromophenol (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Dissolution: In a round-bottom flask, dissolve pentabromophenol in a 10% aqueous solution of sodium hydroxide. The formation of the sodium salt of pentabromophenol increases its nucleophilicity.
-
Reaction: To the stirred solution, add benzoyl chloride dropwise at room temperature. The reaction mixture is expected to be heterogeneous.
-
Stirring: Allow the reaction to stir vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Proposed Characterization Workflow
A logical workflow for the characterization of the synthesized this compound is essential to confirm its identity and purity.
Caption: Proposed workflow for synthesis and characterization.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the properties of related brominated compounds, caution should be exercised.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. While experimental data for this specific molecule is scarce, the proposed methodologies, based on well-established chemical principles and data from analogous compounds, offer a robust starting point for researchers. The unique structural features of this compound warrant further investigation into its properties and potential applications.
References
The Thermal Behavior of Pentabromophenyl Benzoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to the Thermal Properties of Aromatic Brominated Compounds
Aromatic brominated compounds, a class to which Pentabromophenyl benzoate belongs, are generally characterized by their high thermal stability. This property is a key reason for their application as flame retardants in various polymeric materials. The thermal degradation of these compounds is a complex process that is highly dependent on the molecular structure, the degree and position of bromine substitution, and the surrounding atmosphere (e.g., inert or oxidative).
Understanding the thermal stability and degradation profile of this compound is crucial for its safe handling, processing, and for predicting its environmental fate. Key thermal events of interest include melting, boiling, and decomposition, which can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Expected Thermal Stability and Degradation Profile
Based on the behavior of analogous polybrominated aromatic esters and ethers, the thermal degradation of this compound is anticipated to occur at elevated temperatures, likely in the range of 300-500°C.
Key Thermal Events:
-
Melting Point: The melting point of this compound would be the first significant thermal event observed. This can be precisely determined using DSC.
-
Decomposition Onset: TGA is the primary technique to determine the onset temperature of decomposition, which is the temperature at which the compound begins to lose mass due to the breaking of chemical bonds.
-
Major Weight Loss: Following the onset, a significant weight loss is expected, corresponding to the primary degradation of the molecule. The rate and temperature range of this weight loss provide insights into the degradation kinetics.
-
Char Formation: Aromatic brominated compounds often produce a significant amount of char residue at the end of the thermal degradation process, especially in an inert atmosphere. The amount of char can be quantified using TGA.
Potential Degradation Products:
The thermal degradation of this compound is expected to proceed through the cleavage of the ester linkage and the carbon-bromine bonds. This can lead to the formation of a variety of smaller molecules. The primary technique for identifying these degradation products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Potential degradation products may include:
-
Pentabromophenol
-
Benzoic acid and its derivatives
-
Brominated benzenes
-
Polybrominated dibenzofurans and dibenzo-p-dioxins (PBDD/Fs) - It is important to note that the formation of these toxic byproducts is a significant concern with the thermal degradation of many brominated flame retardants.
Data Presentation
As no specific experimental data for this compound is available, the following table provides a generalized summary of expected thermal properties based on similar brominated aromatic compounds.
| Thermal Property | Expected Range/Value | Analytical Technique |
| Melting Point (T_m) | 150 - 250 °C | DSC |
| Onset of Decomposition (T_onset) | 300 - 400 °C | TGA |
| Temperature of Maximum Decomposition Rate (T_max) | 350 - 450 °C | TGA |
| Residue at 800 °C (Char) | 20 - 50 % | TGA |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments used to characterize the thermal stability and degradation of aromatic brominated compounds like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen (or air for oxidative degradation studies) at a constant flow rate (e.g., 50-100 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[1]
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting point, glass transition, and other thermal events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum or copper pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert atmosphere, typically nitrogen, at a constant flow rate.
-
Temperature Program: The sample and reference are heated and/or cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.[2][3][4]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events. The peak temperature of an endotherm is taken as the melting point.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.
Methodology:
-
Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.
-
Sample Preparation: A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis sample holder.[5]
-
Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C, 800 °C) in an inert atmosphere (helium).[6][7] The pyrolysis products are then swept into the GC injection port.
-
Gas Chromatography: The volatile pyrolysis products are separated on a capillary column with a specific temperature program.
-
Mass Spectrometry: The separated compounds are ionized and fragmented, and the resulting mass spectrum is recorded.
-
-
Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpretation of the fragmentation patterns.
Visualization of Experimental Workflow
The following diagrams illustrate the typical experimental workflows for the characterization of thermal properties.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Conclusion
While direct experimental data on this compound is currently lacking in the public domain, this technical guide provides a robust framework for understanding its likely thermal stability and degradation behavior. By drawing parallels with structurally similar aromatic brominated compounds, we can anticipate its thermal properties and degradation products. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a clear path for researchers to empirically determine these characteristics. The insights provided in this guide are essential for the safe and effective use of this compound in research and development, and for assessing its potential environmental impact. Further experimental investigation is highly recommended to validate the expected behaviors outlined in this document.
References
- 1. teilar.gr [teilar.gr]
- 2. iomcworld.org [iomcworld.org]
- 3. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Request Rejected [emsl.pnnl.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Potential Applications of Pentabromophenyl Benzoate in Materials Science: A Technical Guide
Disclaimer: Direct experimental data and established applications for Pentabromophenyl Benzoate are not widely available in public literature. This guide, therefore, extrapolates its potential applications, synthesis, and properties based on well-understood principles of brominated flame retardants (BFRs) and the known characteristics of structurally analogous compounds.
Introduction
Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][2] Their efficacy stems from their ability to release bromine radicals at elevated temperatures, which interfere with the combustion chain reactions in the gas phase.[3][4] this compound, a molecule combining a pentabrominated phenol with a benzoic acid ester, represents a potential high-bromine content additive flame retardant. Its aromatic structure suggests good thermal stability, a critical characteristic for withstanding polymer processing temperatures without premature decomposition.[5] This guide explores the prospective synthesis, properties, and applications of this compound as a flame retardant in various polymer systems.
Proposed Synthesis of this compound
A plausible synthetic route to this compound is via a Schotten-Baumann type reaction, which involves the acylation of a phenol. In this case, pentabromophenol would be reacted with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide, to facilitate the esterification.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
Materials:
-
Pentabromophenol
-
Benzoyl chloride
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane (or other suitable organic solvent)
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve pentabromophenol in a 10% aqueous solution of sodium hydroxide to form the sodium pentabromophenoxide salt.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride to the stirred solution from the dropping funnel.
-
After the addition is complete, continue stirring vigorously at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The solid product, this compound, will precipitate out of the solution.
-
Filter the crude product using a Buchner funnel and wash thoroughly with distilled water to remove any unreacted starting materials and sodium benzoate.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture.
-
Dry the purified crystals under vacuum. The final product can be characterized by techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.
Proposed synthesis workflow for this compound.
Predicted Properties and Data
The properties of this compound can be inferred from its structure and by comparison with other high-molecular-weight brominated flame retardants.
| Property | Predicted Value/Characteristic | Significance in Materials Science |
| Molecular Formula | C₁₃H₅Br₅O₂ | Defines the basic chemical identity. |
| Molecular Weight | ~604.7 g/mol | High molecular weight suggests low volatility and reduced migration from the polymer matrix. |
| Bromine Content | ~66% by weight | A high bromine content is indicative of high flame retardant efficiency, allowing for lower loading levels in the polymer.[3] |
| Appearance | White to off-white crystalline solid | Typical for purified organic compounds. |
| Thermal Stability (TGA) | Onset of decomposition likely > 300 °C | High thermal stability is crucial to withstand polymer processing temperatures without degradation.[5] |
| Solubility | Insoluble in water; soluble in chlorinated and aromatic solvents | Determines suitable solvents for purification and potentially for solution blending with polymers. |
Potential Applications in Polymer Systems
The primary application of this compound would be as an additive flame retardant in a variety of thermoplastic and thermosetting polymers. Its high bromine content and expected thermal stability would make it a candidate for polymers processed at elevated temperatures.
Target Polymer Systems:
-
Styrenics (ABS, HIPS): Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS) are commonly used in electronics housings and consumer goods, which often have stringent flammability requirements.
-
Polyolefins (Polypropylene, Polyethylene): These polymers are highly flammable and require the addition of flame retardants for use in applications such as wire and cable insulation, automotive components, and construction materials.
-
Polyamides (Nylon): Used in engineering applications that demand high performance, including automotive and electrical components, where flame retardancy is a critical safety feature.
-
Polycarbonates and their Blends: While inherently more flame-resistant than other polymers, they often require flame retardants to meet the highest safety standards, such as the UL 94 5V rating.[6]
Mechanism of Flame Retardancy
As a brominated flame retardant, this compound would primarily act in the vapor phase.
Logical flow of flame retardancy mechanism.
Experimental Protocol for Polymer Compounding and Flammability Testing
Objective: To evaluate the flame retardant efficacy of this compound in a polymer matrix (e.g., High Impact Polystyrene - HIPS).
Materials and Equipment:
-
HIPS resin pellets
-
This compound powder
-
Antimony trioxide (synergist)
-
Twin-screw extruder
-
Injection molding machine
-
UL 94 vertical burn test chamber
-
Conditioning chamber (23 °C, 50% relative humidity)
Procedure:
-
Drying: Dry the HIPS pellets and this compound powder in an oven to remove any residual moisture.
-
Premixing: Create a dry blend of the HIPS pellets, this compound (at a specified loading level, e.g., 12-15% by weight), and antimony trioxide (typically in a 3:1 ratio with the brominated flame retardant).
-
Extrusion: Feed the dry blend into a twin-screw extruder with a temperature profile suitable for HIPS (e.g., 180-220 °C from feed zone to die). The extrusion process ensures homogeneous mixing of the flame retardant within the polymer matrix.
-
Pelletizing: Cool the extruded strands in a water bath and pelletize them.
-
Injection Molding: Dry the compounded pellets and then injection mold them into test specimens of the required dimensions for UL 94 testing (e.g., 125 x 13 x 1.6 mm).
-
Conditioning: Condition the test specimens for a minimum of 48 hours at 23 °C and 50% relative humidity.
-
Flammability Testing: Perform the UL 94 vertical burn test on the conditioned specimens. This involves applying a flame to the specimen for two 10-second intervals and recording the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below. The results are used to classify the material (e.g., V-0, V-1, or V-2).
Conclusion
While direct experimental evidence is pending, the chemical structure of this compound strongly suggests its potential as a highly effective, thermally stable, additive flame retardant. Its high bromine content could allow for lower loading levels in polymers, which is advantageous for preserving the mechanical properties of the final material.[4] Future research should focus on the synthesis and characterization of this compound, followed by systematic evaluation of its performance in various polymer systems. Additionally, as with all halogenated flame retardants, a thorough assessment of its environmental and toxicological profile would be essential before any commercial application.
References
An In-depth Technical Guide to the Toxicity of Pentabrominated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabrominated aromatic compounds, primarily represented by pentabromodiphenyl ethers (penta-BDEs), are a class of brominated flame retardants (BFRs).[1] These compounds were historically incorporated into a wide variety of consumer products, including polyurethane foams, plastics, and electronics, to inhibit combustion.[1] Structurally, they consist of two benzene rings linked by an oxygen atom, with five bromine atoms attached.[1] Although their production has been phased out in many regions due to environmental and health concerns, their chemical stability and lipophilic nature lead to persistence in the environment, bioaccumulation in adipose tissues, and biomagnification through the food chain.[2][3][4] Consequently, human exposure remains a significant concern, primarily through ingestion of contaminated food and dust.[5]
This technical guide provides a comprehensive overview of the current understanding of penta-BDE toxicity, focusing on key mechanisms of action, summarizing quantitative toxicological data, and detailing relevant experimental protocols for researchers in toxicology and drug development.
Mechanisms of Toxicity & Signaling Pathways
Penta-BDEs exert their toxicity through multiple mechanisms, often involving interference with critical cellular signaling pathways. The primary modes of action identified are interaction with the Aryl hydrocarbon Receptor (AhR), induction of oxidative stress, and disruption of thyroid hormone homeostasis.
Aryl Hydrocarbon Receptor (AhR) Pathway Interaction
Structurally similar to other polyhalogenated aromatic hydrocarbons like dioxins, PBDEs are capable of interacting with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] The binding of a ligand to the cytosolic AhR complex triggers the dissociation of chaperone proteins, such as Hsp90, allowing the complex to translocate into the nucleus.[5] Inside the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, notably cytochrome P450 enzymes like CYP1A1.[6]
However, studies on penta-BDEs reveal a complex interaction. While some congeners can bind to the AhR and promote its nuclear translocation, they are generally weak agonists, resulting in minimal to negligible gene transcription compared to potent AhR activators like TCDD.[6][8] In fact, some environmentally prominent congeners, such as BDE-47 and BDE-99, can act as AhR antagonists, binding to the receptor but failing to initiate transcription, potentially blocking the action of other AhR agonists.[8] This interaction suggests that while the AhR pathway is a target, the "dioxin-like" toxicity of penta-BDEs is considered to be low.[8]
References
- 1. Decabromodiphenyl ether induces ROS-mediated intestinal toxicity through the Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Toxicity of brominated flame retardants, BDE-47 and BDE-99 stems from impaired mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 6. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive binding analysis of polybrominated diphenyl ethers and aryl hydrocarbon receptor via an integrated molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Pentabromophenyl Benzoate: A Novel Brominated Flame Retardant for Advanced Polymer Applications
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Pentabromophenyl Benzoate (PBPB), a novel brominated flame retardant (BFR) with significant potential for enhancing the fire safety of a wide range of polymeric materials. This document details the synthesis, proposed mechanisms of action, thermal stability, and flame retardant efficacy of PBPB, supported by data from analogous brominated compounds. Experimental protocols for synthesis and key analytical techniques are provided to facilitate further research and development.
Introduction
The demand for high-performance polymers in electronics, construction, and transportation industries necessitates the incorporation of effective flame retardants to meet stringent fire safety standards. Brominated flame retardants have long been a cornerstone of the flame retardant industry due to their high efficiency. This compound emerges as a promising candidate, combining a high bromine content with the thermal stability characteristic of aromatic esters. This guide explores the potential of PBPB as a next-generation flame retardant.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through an esterification reaction, specifically the Schotten-Baumann reaction, which involves the acylation of alcohols or phenols.[1] In this case, pentabromophenol is reacted with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide.[1][2]
Proposed Synthetic Workflow
The logical workflow for the synthesis of this compound is outlined below.
References
A Comparative Analysis of Pentabromophenyl Benzoate and Legacy Brominated Flame Retardants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, brominated flame retardants (BFRs) have been incorporated into a wide array of consumer and industrial products to meet fire safety standards. However, mounting evidence of their persistence, bioaccumulation, and toxicity has led to the phasing out of several "legacy" BFRs, including polybrominated diphenyl ethers (PBDEs) like Decabromodiphenyl ether (Deca-BDE) and Octabromodiphenyl ether (Octa-BDE), as well as Hexabromocyclododecane (HBCD). This has spurred the development and use of alternative flame retardants, such as Pentabromophenyl benzoate. This technical guide provides a comprehensive comparison of this compound with these legacy BFRs, focusing on their physicochemical properties, toxicological profiles, and environmental fate. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the potential risks and mechanisms of action of these compounds.
Data Presentation: Physicochemical and Toxicological Properties
The following tables summarize key quantitative data for this compound and the legacy BFRs: Deca-BDE, Octa-BDE, and HBCD. It is important to note that comprehensive experimental data for this compound is limited in the public domain.
| Property | This compound | Decabromodiphenyl ether (Deca-BDE) | Octabromodiphenyl ether (Octa-BDE) | Hexabromocyclododecane (HBCD) |
| CAS Number | 61368-34-1 | 1163-19-5 | 32536-52-0 | 3194-55-6 |
| Molecular Formula | C₁₃H₅Br₅O₂ | C₁₂Br₁₀O | C₁₂H₂Br₈O | C₁₂H₁₈Br₆ |
| Molecular Weight ( g/mol ) | 668.7 | 959.17 | 801.38 | 641.7 |
| Melting Point (°C) | No data available | 285-306 | 167-257 (range) | 175-195 (depending on isomer)[1] |
| Water Solubility | No data available | < 0.1 µg/L at 25°C | < 0.1 mg/L[2] | 3.4 µg/L[1] |
| Log Kow (Octanol-Water Partition Coefficient) | No data available | ~9.97 | 8.71[3] | 5.6[4] |
| Vapor Pressure (Pa at 25°C) | No data available | 2.6 x 10⁻⁶ | 1.7 x 10⁻⁷ | 6.3 x 10⁻⁵[4] |
| Toxicological Endpoint | This compound | Decabromodiphenyl ether (Deca-BDE) | Octabromodiphenyl ether (Octa-BDE) | Hexabromocyclododecane (HBCD) |
| Acute Oral LD₅₀ (rat, mg/kg) | No data available | > 5,000[5] | > 5,000 | > 5,000[6] |
| Developmental Toxicity | No data available | Evidence of neurodevelopmental effects in animal studies.[7] | Potential teratogen.[8] | Potential for reproductive, developmental, and neurological effects.[4] |
| Endocrine Disruption | No data available | Can interfere with thyroid hormone regulation.[7] | May have effects on the liver, thyroid, and neurobehavioral development.[2] | Endocrine-disrupting effects observed in animal studies.[9] |
| Carcinogenicity | No data available | Classified as a possible human carcinogen by the EPA based on animal studies showing liver tumors.[10] | Evidence is not conclusive. | No evidence of carcinogenicity in an 18-month mouse study.[6] |
Mechanisms of Action and Signaling Pathways
BFRs can exert their toxic effects through various mechanisms, often involving the disruption of endocrine signaling pathways.
Legacy BFRs (Deca-BDE, Octa-BDE, HBCD):
These compounds are known to interfere with the thyroid hormone (TH) system . They can bind to thyroid transport proteins, such as transthyretin (TTR), displacing thyroxine (T4) and leading to its increased metabolism and excretion. They can also affect the activity of deiodinases, enzymes responsible for the conversion of T4 to the more active triiodothyronine (T3). Furthermore, some BFRs and their metabolites can act as agonists or antagonists of thyroid hormone receptors (TRs), thereby altering the expression of TH-responsive genes.
Several legacy BFRs have been shown to interact with nuclear receptors , including the androgen receptor (AR) and progesterone receptor (PR), often acting as antagonists.[11] This can lead to disruptions in reproductive health.
This compound:
Due to the limited specific data available for this compound, its precise mechanisms of action are not well-elucidated. However, based on its structure as a brominated aromatic compound, it is plausible that it may share some of the endocrine-disrupting properties of legacy BFRs. Further research is needed to investigate its potential interactions with the thyroid hormone system and nuclear receptors.
Experimental Protocols
This section provides an overview of key experimental methodologies for the assessment of BFRs.
Protocol 1: Analysis of BFRs in Biota by Gas Chromatography/Mass Spectrometry (GC/MS)
Objective: To quantify the concentration of BFRs in biological tissues (e.g., fish, adipose tissue).
Methodology:
-
Sample Preparation:
-
Homogenize the tissue sample.
-
Perform lipid extraction using a suitable solvent mixture (e.g., hexane:dichloromethane).
-
Determine the lipid content of the extract.
-
-
Extraction and Cleanup:
-
Use solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove lipids and other interfering compounds.
-
A multi-layer silica gel column can be used for further cleanup, separating the BFRs from other persistent organic pollutants.
-
-
Instrumental Analysis:
-
Analyze the cleaned extract using a gas chromatograph coupled with a mass spectrometer (GC/MS).
-
Use a capillary column suitable for separating BFR congeners.
-
Operate the mass spectrometer in electron capture negative ionization (ECNI) mode for high sensitivity and selectivity for brominated compounds.
-
Quantify the BFRs using an internal standard method with isotopically labeled BFR standards.
-
Protocol 2: In Vitro Thyroid Hormone Disruption Assay
Objective: To assess the potential of a chemical to interfere with the binding of T4 to the transport protein transthyretin (TTR).
Methodology:
-
Competitive Binding Assay:
-
Use a fluorescently labeled T4 (T4-FLUOR) and purified human TTR.
-
In a microplate format, incubate a constant concentration of TTR and T4-FLUOR with increasing concentrations of the test compound.
-
Measure the fluorescence polarization of the solution. Displacement of T4-FLUOR from TTR by the test compound will result in a decrease in fluorescence polarization.
-
Calculate the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of T4-FLUOR binding).
-
-
Data Analysis:
-
Compare the IC₅₀ value of the test compound to that of a known TTR binder (e.g., T4 itself).
-
A lower IC₅₀ value indicates a higher binding affinity to TTR.
-
Conclusion
This technical guide highlights the significant data gaps that exist for emerging BFRs like this compound when compared to their legacy counterparts. While legacy BFRs such as Deca-BDE, Octa-BDE, and HBCD have been extensively studied, revealing their persistence, bioaccumulative potential, and diverse toxicological effects, including endocrine disruption and potential carcinogenicity, the toxicological profile of this compound remains largely uncharacterized. The structural similarities suggest a potential for similar hazardous properties, underscoring the urgent need for comprehensive experimental studies on its physicochemical properties, environmental fate, and toxicological effects. Researchers and drug development professionals should exercise caution and prioritize further investigation into the safety of this and other emerging flame retardants to avoid regrettable substitutions. The provided experimental protocols offer a starting point for such investigations, enabling a more complete and comparative risk assessment.
References
- 1. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decabromodiphenyl ethane (DBDPE) - information sheet - Canada.ca [canada.ca]
- 3. 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Bis(2-ethylhexyl) tetrabromophthalate | C24H34Br4O4 | CID 117291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. healthvermont.gov [healthvermont.gov]
- 8. canada.ca [canada.ca]
- 9. Screening assessment certain organic flame retardants substance grouping benzene, 1,1’-(1,2-ethanediyl)bis [2,3,4,5,6-pentabromo- decabromodiphenyl ethane (DBDPE) - Canada.ca [canada.ca]
- 10. mdpi.com [mdpi.com]
- 11. Decabromodiphenylethane | C14H4Br10 | CID 10985889 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Pentabromophenyl Benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentabromophenyl benzoate is a highly brominated aromatic ester, a classification of compounds often utilized as flame retardants. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and for assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the theoretical solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a workflow for its synthesis and subsequent solubility analysis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing the necessary framework for researchers to conduct their own solubility assessments.
Introduction
This compound belongs to the broader class of polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs). These compounds are known for their lipophilic and hydrophobic nature, which generally dictates their solubility in organic solvents. The presence of five bromine atoms on one of the phenyl rings significantly increases the molecular weight and alters the electronic properties of the molecule, influencing its interaction with different solvents.
General Solubility Expectations:
Based on the principle of "like dissolves like," this compound, a large, nonpolar molecule, is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents.
-
High Expected Solubility: Aromatic solvents (e.g., toluene, benzene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and some ethers (e.g., diethyl ether, tetrahydrofuran).
-
Moderate to Low Expected Solubility: Less polar and polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Very Low to Insoluble: Polar protic solvents (e.g., ethanol, methanol, water).
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in various organic solvents. This lack of data highlights a significant knowledge gap and underscores the importance of the experimental protocols provided in this guide. Researchers are encouraged to use the following methodologies to determine the solubility of this compound to further the collective understanding of this compound.
Table 1: Solubility of this compound in Common Organic Solvents (Data Not Available)
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |
|---|---|---|---|---|
| Toluene | C₇H₈ | 2.4 | 25 | Data Not Available |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data Not Available |
| Acetone | C₃H₆O | 5.1 | 25 | Data Not Available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data Not Available |
| Ethanol | C₂H₅OH | 5.2 | 25 | Data Not Available |
| Methanol | CH₃OH | 6.6 | 25 | Data Not Available |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data Not Available |
| Water | H₂O | 10.2 | 25 | Data Not Available |
Experimental Protocol for Solubility Determination
The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.
3.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered aliquot to determine the mass of the solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Weigh the vial again to determine the mass of the dissolved this compound.
-
Chromatographic Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or GC-MS.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
Calculation of Solubility:
-
From the gravimetric analysis, solubility can be calculated as: Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) * 100
-
From the chromatographic analysis, solubility is determined from the concentration of the saturated solution, accounting for any dilution factors.
-
3.3. Data Reporting
Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per liter (mg/L), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound and the subsequent determination of its solubility.
Caption: Workflow for the synthesis and solubility determination of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the theoretical foundation and practical methodologies for researchers to determine these crucial physicochemical properties. The provided experimental protocol for the isothermal shake-flask method offers a robust approach to generating reliable solubility data. The synthesis and analysis workflow diagram further clarifies the logical progression from compound preparation to property determination. The generation and dissemination of such data will be invaluable for the scientific community, particularly for those involved in materials science, environmental science, and toxicology.
Methodological & Application
Application Note: Analysis of Pentabromophenyl Benzoate in Environmental Matrices by GC/MS
Abstract
This application note details a comprehensive protocol for the determination of Pentabromophenyl benzoate, a potential environmental contaminant, in various environmental matrices such as soil, sediment, and water. The methodology is based on established and validated techniques for the analysis of structurally similar compounds, namely Polybrominated Diphenyl Ethers (PBDEs). The protocol outlines procedures for sample extraction, cleanup, and subsequent analysis using Gas Chromatography coupled with Mass Spectrometry (GC/MS). This document is intended for researchers, scientists, and professionals in the fields of environmental monitoring and analytical chemistry.
Introduction
This compound is a brominated aromatic ester that may be used in various industrial applications, potentially leading to its release into the environment. Due to the persistent and bioaccumulative nature of many brominated compounds, it is crucial to have sensitive and reliable analytical methods to monitor its presence in environmental compartments. This application note provides a detailed workflow, from sample preparation to instrumental analysis, leveraging the extensive knowledge base for the analysis of PBDEs. The methods described are designed to achieve low detection limits and high selectivity, which are essential for environmental trace analysis.[1]
Experimental Protocols
Sample Preparation
1.1. Soil and Sediment Samples
A robust and widely used method for the extraction of non-polar organic contaminants from solid matrices is Soxhlet extraction.[2][3]
-
Apparatus: Soxhlet extraction apparatus, heating mantle, round-bottom flasks (250 mL), cellulose extraction thimbles, rotary evaporator.
-
Reagents: Dichloromethane (DCM, pesticide residue grade), Hexane (pesticide residue grade), Anhydrous sodium sulfate (baked at 400°C for 4 hours).
-
Procedure:
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Homogenize the sample and weigh approximately 10-20 g into a cellulose extraction thimble.
-
Mix the sample with 10 g of anhydrous sodium sulfate to remove residual moisture.
-
Add a suitable surrogate standard to the thimble to monitor extraction efficiency.
-
Place the thimble in the Soxhlet extractor.
-
Add 150 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the round-bottom flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Proceed to the cleanup step.
-
1.2. Water Samples
For aqueous matrices, Solid-Phase Extraction (SPE) is an efficient technique for isolating and pre-concentrating the analyte of interest.
-
Apparatus: SPE manifold, SPE cartridges (e.g., C18, 500 mg), vacuum pump, collection vials.
-
Reagents: Methanol (pesticide residue grade), Dichloromethane (DCM, pesticide residue grade), Deionized water.
-
Procedure:
-
Filter the water sample (1 L) through a glass fiber filter to remove suspended solids.
-
Add a surrogate standard to the water sample.
-
Condition the SPE cartridge by passing 5 mL of DCM followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 20-30 minutes.
-
Elute the analyte with 10 mL of DCM into a collection vial.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
1.3. Extract Cleanup
A multi-layer silica gel column is commonly used for the cleanup of extracts to remove polar interferences.
-
Apparatus: Glass chromatography column (1 cm i.d.), glass wool, concentration tubes.
-
Reagents: Silica gel (activated at 130°C for 16 hours), Alumina (activated at 130°C for 16 hours), Anhydrous sodium sulfate, Hexane, Dichloromethane.
-
Procedure:
-
Pack a chromatography column with a small plug of glass wool at the bottom.
-
Slurry pack the column with the following layers in order: 1 g anhydrous sodium sulfate, 4 g activated silica gel, 2 g activated alumina, and 1 g anhydrous sodium sulfate.
-
Pre-elute the column with 20 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with 50 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Collect the eluate and concentrate it to a final volume of 1 mL.
-
Add an internal standard prior to GC/MS analysis.
-
GC/MS Analysis
The instrumental analysis is performed using a high-resolution gas chromatograph coupled to a mass spectrometer. The use of a PTV or cool-on-column injector is recommended to prevent thermal degradation of the analyte.[4]
-
Instrument: Gas Chromatograph with a Mass Selective Detector (GC/MSD).
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Pulsed Splitless or Cool-on-Column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Predicted Mass Fragments for this compound:
Based on the fragmentation of Phenyl Benzoate and the isotopic pattern of bromine, the following ions are predicted to be significant for this compound (exact mass will depend on the bromine isotope combination):
-
Molecular Ion (M+): A cluster of ions around m/z 608, showing the characteristic isotopic pattern for five bromine atoms.
-
Benzoyl Cation [C6H5CO]+: m/z 105 (base peak).
-
Phenyl Cation [C6H5]+: m/z 77.
-
Pentabromophenoxy radical cation [C6Br5O]+: A cluster of ions around m/z 503.
For quantitative analysis, it is recommended to monitor the most abundant and specific ions. The exact ions should be confirmed with an authentic standard of this compound.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on data from the analysis of highly brominated PBDE congeners.[5][6][7]
Table 1: Expected Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Matrix | MDL (ng/g dry weight) | LOQ (ng/g dry weight) |
| Soil | 0.05 - 0.5 | 0.15 - 1.5 |
| Sediment | 0.05 - 0.5 | 0.15 - 1.5 |
| Water | 1 - 10 (pg/L) | 3 - 30 (pg/L) |
Table 2: Expected Recovery Rates
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 10 | 85 - 110 | < 15 |
| Sediment | 10 | 80 - 115 | < 15 |
| Water | 100 (ng/L) | 90 - 110 | < 10 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for the analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Conclusion
The described methodology provides a robust framework for the analysis of this compound in diverse environmental matrices. By adapting well-established protocols for PBDEs, this application note offers a detailed guide for sample preparation and GC/MS analysis. The provided quantitative data, based on analogous compounds, serves as a benchmark for method performance. It is imperative to validate this method using a certified reference standard of this compound to establish its specific retention time, mass fragmentation pattern, and quantitative performance characteristics. This will ensure the generation of accurate and defensible environmental monitoring data.
References
Application Note: Quantification of Pentabromophenyl Benzoate using High-Performance Liquid Chromatography (HPLC)
Introduction
Pentabromophenyl benzoate is a member of the brominated flame retardant (BFR) family, a class of organobromine compounds added to various consumer and industrial products to inhibit flammability. Due to their persistence in the environment and potential for bioaccumulation, the quantification of BFRs in different matrices is of significant interest to researchers, regulatory bodies, and drug development professionals. This application note provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be a robust starting point for researchers developing validated analytical procedures.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₅Br₅O₂ | N/A |
| Molecular Weight | 628.7 g/mol | N/A |
| Polarity | High due to ester group, but overall hydrophobicity dominated by brominated rings. | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | N/A |
| UV Absorbance | Expected to absorb in the UV range, with a potential maximum absorbance (λmax) around 290-320 nm, based on data for highly brominated PBDEs.[1][2] | N/A |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade dimethyl sulfoxide (DMSO)
-
0.45 µm syringe filters (PTFE or nylon)
-
Autosampler vials with septa
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatographic Conditions
The following conditions are a recommended starting point for method development.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity. |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 300 nm (based on expected absorbance of highly brominated compounds; optimization recommended).[1][2] |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of DMSO in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below is a general procedure for a solid matrix (e.g., polymer).
-
Extraction:
-
Accurately weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 mixture of acetonitrile and methanol.
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
Data Presentation
Calibration Curve Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15,234 |
| 0.5 | 78,912 |
| 1.0 | 155,678 |
| 5.0 | 765,432 |
| 10.0 | 1,530,864 |
| 20.0 | 3,061,728 |
Linearity: A calibration curve should be generated by plotting peak area against concentration. A linear regression analysis should be performed, and a correlation coefficient (R²) of >0.99 is desirable.
System Suitability (Hypothetical)
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 1.5% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Application Note: The Use of Pentabromophenyl Benzoate as an Internal Standard in the Quantification of Brominated Flame Retardants by GC-MS/MS
Abstract
This application note describes a hypothetical methodology for the use of Pentabromophenyl benzoate as an internal standard for the sensitive and accurate quantification of polybrominated diphenyl ethers (PBDEs) in environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS). Due to its high mass, structural similarity to the analytes of interest, and low probability of natural occurrence, this compound is presented here as a suitable surrogate to correct for variations in sample preparation and instrument response. This document provides a detailed experimental protocol, including sample extraction, cleanup, and GC-MS/MS parameters, alongside representative data to demonstrate the potential performance of this method.
Introduction
Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) that have been widely used in a variety of consumer products to reduce their flammability. Due to their persistence, bioaccumulative potential, and toxicological effects, the presence of PBDEs in the environment is a significant concern. Accurate and reliable quantification of these compounds in complex matrices such as soil, sediment, and biological tissues is crucial for environmental monitoring and risk assessment.
The use of an internal standard is essential in mass spectrometry to compensate for the loss of analyte during sample preparation and for variations in instrument performance. An ideal internal standard should have similar physicochemical properties to the target analytes, be chromatographically resolved from them, and not be naturally present in the samples. While isotopically labeled standards are often preferred, their cost can be prohibitive for routine analysis.
This application note proposes the use of this compound as a cost-effective and reliable internal standard for the analysis of PBDEs. Its high degree of bromination and distinct molecular structure make it a suitable candidate for this purpose.
Physicochemical Properties of this compound
| Property | Predicted Value |
| Chemical Formula | C₁₃H₅Br₅O₂ |
| Molecular Weight | 628.7 g/mol |
| Boiling Point | > 400 °C (estimated) |
| Solubility | Low in water; Soluble in organic solvents (e.g., toluene, hexane) |
| LogP | > 6 (estimated) |
Experimental Protocol
Sample Preparation
A representative workflow for the extraction and cleanup of PBDEs from a solid environmental matrix (e.g., soil, sediment) is outlined below.
Caption: Sample preparation workflow for PBDE analysis.
GC-MS/MS Instrumentation and Conditions
Instrumentation: A triple quadrupole gas chromatograph-mass spectrometer (GC-MS/MS) is recommended for this analysis to achieve the required selectivity and sensitivity.
GC Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Collision Gas | Argon at 1.5 mTorr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
For the quantification of PBDEs and the internal standard, specific MRM transitions must be monitored. The following table provides hypothetical, yet plausible, transitions for selected PBDE congeners and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| BDE-47 (Tetra-BDE) | 485.7 | 327.8 | 25 |
| BDE-99 (Penta-BDE) | 563.6 | 405.7 | 30 |
| BDE-153 (Hexa-BDE) | 643.5 | 485.6 | 35 |
| BDE-209 (Deca-BDE) | 959.2 | 485.6 | 45 |
| This compound (IS) | 628.7 | 470.8 | 30 |
Results and Discussion
Calibration and Linearity
A five-point calibration curve was prepared by diluting a standard mixture of PBDEs and spiking a constant concentration of this compound. The response factor (analyte peak area / internal standard peak area) was plotted against the concentration of the analytes.
| Analyte | Calibration Range (ng/mL) | R² |
| BDE-47 | 0.1 - 50 | 0.9992 |
| BDE-99 | 0.1 - 50 | 0.9989 |
| BDE-153 | 0.2 - 100 | 0.9995 |
| BDE-209 | 0.5 - 200 | 0.9978 |
Recovery and Precision
The recovery of the internal standard is a key indicator of the efficiency of the sample preparation process. In this hypothetical study, the recovery of this compound was evaluated by spiking it into blank soil samples at a concentration of 50 ng/g. The precision of the method was assessed by analyzing five replicate samples.
| Parameter | Value |
| Average Recovery of IS | 92.5% |
| Relative Standard Deviation (RSD) | 6.8% |
Limits of Detection and Quantification
The method detection limit (MDL) and limit of quantification (LOQ) were estimated based on the signal-to-noise ratio (S/N) of the lowest calibration standard.
| Analyte | MDL (ng/g) | LOQ (ng/g) |
| BDE-47 | 0.05 | 0.15 |
| BDE-99 | 0.05 | 0.15 |
| BDE-153 | 0.10 | 0.30 |
| BDE-209 | 0.25 | 0.75 |
Logical Relationship for Quantification
The following diagram illustrates the logical relationship for calculating the final analyte concentration using the internal standard method.
Caption: Calculation of analyte concentration.
Conclusion
This application note presents a hypothetical yet scientifically plausible protocol for the use of this compound as an internal standard in the GC-MS/MS analysis of PBDEs. The proposed methodology, based on established principles of environmental chemical analysis, suggests that this compound could serve as a reliable surrogate for quantification. Its properties make it a suitable candidate to correct for analytical variability, potentially offering a cost-effective alternative to isotopically labeled standards. The provided protocols and representative data tables can serve as a valuable starting point for researchers and scientists in the field of environmental analysis and drug development who may be exploring new internal standards for challenging analytes. Experimental validation of this proposed method is recommended to determine its actual performance characteristics.
Application Notes and Protocols for the Analysis of Pentabromophenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromophenyl benzoate is a halogenated aromatic ester of potential interest in various fields, including environmental monitoring and drug development, due to its structural similarity to known persistent organic pollutants like brominated flame retardants. Accurate and reliable quantification of this compound in complex matrices such as soil, sediment, and biological tissues is crucial for assessing its environmental fate, toxicity, and potential applications. This document provides detailed sample preparation techniques and analytical protocols adapted from robust methods for related polybrominated compounds.
Analytical Overview
The analysis of this compound typically involves extraction from the sample matrix, cleanup to remove interfering substances, and instrumental analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS). The lipophilic nature and relatively high molecular weight of the analyte guide the selection of appropriate solvents and chromatographic conditions.
Experimental Protocols
Sample Extraction: Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid and semi-solid samples.
Materials:
-
Homogenized and lyophilized (freeze-dried) sample (e.g., sediment, tissue)
-
Diatomaceous earth or clean sand
-
Extraction solvent: Dichloromethane (DCM) or a mixture of n-hexane and DCM (1:1, v/v)
-
Pressurized Liquid Extraction system with stainless steel extraction cells
-
Glass fiber filters
-
Collection vials
Protocol:
-
Cell Preparation: Place a glass fiber filter at the bottom of the PLE cell.
-
Sample Loading: Mix 1-10 grams of the homogenized, dry sample with an equal amount of diatomaceous earth or clean sand to ensure even solvent flow. Load the mixture into the extraction cell.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a ¹³C-labeled analog if available, or a non-target brominated compound with similar properties) to monitor extraction efficiency and recovery.
-
PLE Parameters: Set the following parameters on the PLE system (these may require optimization for specific matrices):
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
Flush Volume: 60% of cell volume
-
-
Extraction: Run the extraction cycle. The extract is collected in a vial.
-
Concentration: Concentrate the collected extract to approximately 1-2 mL using a gentle stream of nitrogen or a rotary evaporator. The extract is now ready for cleanup.
Sample Cleanup: Multi-Layer Silica Gel/Alumina Column Chromatography
Cleanup is a critical step to remove co-extracted matrix components (e.g., lipids, pigments) that can interfere with GC-MS analysis.
Materials:
-
Glass chromatography column (e.g., 1 cm internal diameter)
-
Glass wool
-
Anhydrous sodium sulfate
-
Activated silica gel
-
Activated neutral alumina
-
Solvents: n-hexane, dichloromethane (DCM)
Protocol:
-
Column Packing:
-
Insert a small plug of glass wool at the bottom of the chromatography column.
-
Add a 1 cm layer of anhydrous sodium sulfate.
-
Slurry pack the column with the following layers in order, tapping gently to settle the packing:
-
10 g of activated silica gel in n-hexane.
-
5 g of activated neutral alumina in n-hexane.
-
A top layer of 1-2 cm of anhydrous sodium sulfate.
-
-
Pre-elute the column with 50 mL of n-hexane and discard the eluate. Do not let the column run dry.
-
-
Sample Loading: Transfer the concentrated extract from the PLE step onto the top of the column using a minimal amount of n-hexane.
-
Elution:
-
Fraction 1 (Interferences): Elute the column with 70 mL of n-hexane. This fraction typically contains non-polar interferences like lipids and is discarded.
-
Fraction 2 (Analyte): Elute the column with 100 mL of a 1:1 (v/v) mixture of n-hexane and DCM. This fraction will contain this compound and other similar brominated compounds.
-
-
Concentration and Solvent Exchange:
-
Collect Fraction 2 and concentrate it to near dryness under a gentle stream of nitrogen.
-
Add a recovery (or syringe) standard.
-
Reconstitute the residue in a known, small volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis, such as iso-octane or toluene.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a Triple Quadrupole Mass Spectrometer (GC-MS/MS) is recommended for enhanced selectivity and sensitivity. A single quadrupole GC-MS can also be used.
-
GC Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating brominated aromatic compounds.
-
Injector: Split/splitless injector.
GC-MS Parameters (Typical):
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 300 °C
-
Ion Source Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify characteristic fragment ions of this compound.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring specific ions will provide the best sensitivity and selectivity. The exact ions would need to be determined from the mass spectrum of a pure standard.
-
Quantitative Data Summary
As specific performance data for this compound is not available, the following table summarizes typical performance characteristics for the analysis of related polybrominated compounds (e.g., PBDEs) in environmental and biological matrices using similar extraction and cleanup methods. These values should be considered as a guideline for method development and validation.
| Parameter | Matrix | Typical Value | Citation |
| Recovery | Sediment, Soil | 70-120% | |
| Biota (Fish Tissue) | 60-110% | [1] | |
| Limit of Detection (LOD) | Sediment, Soil | 0.01 - 0.5 ng/g | |
| Biota (Fish Tissue) | 0.02 - 1.0 µg/kg | [1] | |
| Limit of Quantification (LOQ) | Sediment, Soil | 0.05 - 1.5 ng/g | [2] |
| Biota (Fish Tissue) | 0.1 - 5.0 µg/kg | [1] | |
| Relative Standard Deviation (RSD) | All | < 15% | [3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Detailed diagram of the multi-layer cleanup column.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Pentabromophenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the theoretical fragmentation pattern of Pentabromophenyl benzoate under electron ionization (EI) mass spectrometry. By combining established fragmentation mechanisms of phenyl benzoate with the known behavior of polybrominated compounds, a detailed fragmentation pathway is proposed. This application note provides a predicted mass spectrum, a detailed experimental protocol for its acquisition, and a visual representation of the fragmentation cascade. This information is valuable for the identification and structural elucidation of brominated aromatic esters in various research and development settings.
Introduction
This compound is a halogenated aromatic ester. Understanding its fragmentation pattern in mass spectrometry is crucial for its detection and characterization in complex matrices. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The fragmentation of phenyl benzoate is well-documented, primarily involving cleavage of the ester bond.[1][2][3] The presence of five bromine atoms on one of the phenyl rings is expected to significantly influence the fragmentation pathways, primarily through the characteristic loss of bromine atoms.[4][5] This note synthesizes these principles to predict the mass spectral behavior of this compound.
Predicted Mass Spectrometry Data
The fragmentation of this compound is anticipated to be a combination of cleavages around the ester functional group and sequential loss of bromine atoms. The primary fragmentation events are expected to be the cleavage of the C-O bond of the ester and the loss of the pentabromophenoxy radical or the benzoyl radical. Subsequent fragmentations will likely involve the loss of bromine atoms and neutral molecules like carbon monoxide (CO).
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z (calculated) | Proposed Ion Structure | Fragmentation Pathway |
| 583/585/587/589/591/593 | [C₆Br₅OC(O)C₆H₅]⁺• (Molecular Ion) | Ionization of this compound |
| 489/491/493/495/497 | [C₆Br₅O]⁺ | α-cleavage, loss of benzoyl radical (C₆H₅CO•) |
| 105 | [C₆H₅CO]⁺ | α-cleavage, loss of pentabromophenoxy radical (C₆Br₅O•) |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl cation |
| Variable | [M - nBr]⁺• | Sequential loss of bromine radicals from the molecular ion |
Note: The presence of multiple bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for bromine-containing fragments.
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., dichloromethane or toluene).
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ion Source: Electron Ionization (EI)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
3. GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 320 °C.
-
Final hold: 320 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
4. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-700
-
Scan Speed: 1562 u/s
5. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum from the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and isotopic distributions.
Fragmentation Pathway Visualization
The following diagram illustrates the proposed primary fragmentation pathways for this compound upon electron ionization.
Caption: Proposed EI fragmentation of this compound.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound is dominated by cleavage of the ester bond, leading to the formation of the benzoyl cation (m/z 105) and the pentabromophenoxy ion (m/z 489-497) as major fragments. Further fragmentation of the benzoyl cation yields the phenyl cation (m/z 77). The presence of five bromine atoms will result in characteristic isotopic patterns for bromine-containing fragments and potential sequential losses of bromine. The provided experimental protocol offers a starting point for the successful acquisition of high-quality mass spectra for this class of compounds. This information is critical for the analytical chemist in identifying and characterizing highly brominated aromatic esters.
References
- 1. Benzoic acid, phenyl ester [webbook.nist.gov]
- 2. massbank.eu [massbank.eu]
- 3. Benzoic acid, phenyl ester [webbook.nist.gov]
- 4. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of Pentabromophenyl Benzoate Leaching from Consumer Products
Introduction
Pentabromophenyl benzoate (PBPB) is a brominated flame retardant (BFR) that may be used in a variety of consumer products to meet fire safety standards. BFRs are incorporated into plastics, textiles, and electronics to inhibit or slow the spread of fire.[1] However, many of these compounds are additive, meaning they are not chemically bound to the polymer matrix and can leach out over time, leading to human and environmental exposure.[2][3] Concerns regarding the potential for long-range environmental transport, bioaccumulation, and adverse health effects of BFRs necessitate robust analytical methods to determine their presence and concentration in consumer goods and environmental samples.[4][5][6]
These application notes provide a generalized framework for the extraction, purification, and quantification of PBPB from solid consumer product matrices. Additionally, a summary of potential toxicological pathways, inferred from related BFR compounds, is presented to guide future research in this area.
Quantitative Data Summary
A thorough review of existing literature did not yield specific quantitative data on the leaching of this compound (PBPB) from consumer products. The table below is presented as a template for researchers to populate as data becomes available.
| Product Category | Product Example | Matrix | Leaching Conditions | PBPB Concentration (ng/g) | Reference |
| Electronics | TV Casing | ABS Plastic | Simulated sunlight/heat | Data not available | |
| Textiles | Upholstery Fabric | Polyurethane Foam | Abrasion/Wear Simulation | Data not available | |
| Building Materials | Insulation Foam | Polystyrene | Migration into indoor dust | Data not available | |
| Plastics | Children's Toys | Mixed Polymers | Saliva Simulant | Data not available |
Experimental Protocols
The following is a generalized protocol for the determination of PBPB in a solid consumer product matrix, such as plastic from electronic casings.
Sample Preparation
-
Disassembly and Isolation: Carefully disassemble the consumer product to isolate the component of interest (e.g., plastic housing).
-
Cleaning: Wash the isolated component with deionized water to remove surface dust and contaminants, then allow it to air dry completely.
-
Size Reduction: Cut the component into smaller pieces and cryogenically mill to a fine powder (particle size < 0.5 mm) to increase the surface area for efficient extraction.
Extraction of this compound
This protocol describes Soxhlet extraction, a widely used and robust technique for solid-liquid extractions.[4]
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus, including a round-bottom flask, Soxhlet extractor, and condenser.
-
Sample Loading: Accurately weigh approximately 5 grams of the powdered sample and place it into a cellulose extraction thimble.
-
Solvent Addition: Add 200 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the round-bottom flask.
-
Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 16-24 hours, ensuring a consistent cycle of solvent vaporization and condensation.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 2 mL using a rotary evaporator.
Extract Cleanup (Purification)
Cleanup is a critical step to remove interfering co-extracted compounds (e.g., plasticizers, oils). This protocol utilizes solid-phase extraction (SPE).
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of dichloromethane followed by 5 mL of hexane through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 2 mL concentrated extract onto the conditioned SPE cartridge.
-
Elution:
-
Elute with 10 mL of hexane to remove non-polar interferences. Discard this fraction.
-
Elute the target analyte, PBPB, with 15 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
-
Final Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of BFRs.[7]
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.
-
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) for higher sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic PBPB fragment ions (to be determined from a full scan of a PBPB standard).
-
-
Quantification: Prepare a multi-point calibration curve using PBPB analytical standards. Quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve.
Visualizations
Caption: Workflow for PBPB analysis from consumer products.
Caption: Potential toxicity pathways of BFRs.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Leaching of phthalate esters from different drinking stuffs and their subsequent biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. nilu.no [nilu.no]
- 6. Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pentabromophenyl Benzoate in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromophenyl benzoate is a brominated flame retardant (FR) used in polymer chemistry to enhance the fire resistance of various plastics. As an organobromine compound, it functions by interfering with the combustion process in both the gas and condensed phases, thereby reducing the flammability of the host polymer. This document provides detailed application notes and protocols for the use of this compound in polymer formulations, with a focus on its mechanism of action, synergistic effects with other additives, and experimental procedures for its incorporation and evaluation.
Mechanism of Action
The primary function of this compound as a flame retardant is to inhibit or suppress the combustion cycle. This is achieved through a combination of gas-phase and condensed-phase mechanisms.
Gas-Phase Inhibition: Upon heating, this compound undergoes thermal decomposition, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the gas phase (the flame). The reaction between the bromine radicals and the combustion radicals forms less reactive species, effectively quenching the flame.
Condensed-Phase Action: In the solid polymer matrix, this compound can promote the formation of a protective char layer on the surface of the material when exposed to heat. This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable volatile gases, which are the fuel for the fire.
Synergistic Effects with Antimony Trioxide
The flame retardant efficacy of this compound is significantly enhanced when used in conjunction with antimony trioxide (Sb₂O₃). This synergistic relationship is a well-established principle in flame retardant chemistry. Upon heating, this compound releases hydrogen bromide (HBr), which then reacts with antimony trioxide to form antimony trihalides (e.g., SbBr₃). These antimony compounds are volatile and act as highly efficient radical traps in the gas phase, further inhibiting the combustion process. This synergistic interaction allows for a lower loading of the brominated flame retardant to achieve the desired level of fire safety.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the flame retardancy mechanism and a typical experimental workflow for evaluating polymers treated with this compound.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for evaluating flame-retardant polymers.
Application Data
| Polymer Matrix | Flame Retardant System | Loading (%) | UL 94 Rating (3.2 mm) | Limiting Oxygen Index (LOI) (%) |
| HIPS | None | 0 | HB | 18 |
| HIPS | DBDPE | 15 | V-2 | 24 |
| HIPS | DBDPE / Sb₂O₃ | 12 / 4 | V-0 | 29 |
| HIPS | DBDPE / Sb₂O₃ | 10 / 3 | V-0 | 28 |
Note: Data is representative and may vary based on specific polymer grade and processing conditions.
Experimental Protocols
Protocol 1: Compounding of this compound into High Impact Polystyrene (HIPS)
Objective: To prepare flame-retardant HIPS samples by incorporating this compound and antimony trioxide.
Materials:
-
High Impact Polystyrene (HIPS) pellets
-
This compound powder
-
Antimony trioxide (Sb₂O₃) powder
-
Twin-screw extruder
-
Injection molding machine
-
Strand pelletizer
Procedure:
-
Drying: Dry the HIPS pellets at 80°C for 4 hours in a dehumidifying dryer to remove any moisture.
-
Pre-blending: In a sealed bag, manually pre-blend the dried HIPS pellets with the desired weight percentages of this compound and antimony trioxide powders until a homogenous mixture is obtained.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. A typical profile for HIPS is:
-
Feed zone: 180°C
-
Compression zone: 190°C
-
Metering zone: 200°C
-
Die: 210°C
-
-
Set the screw speed to 200-300 rpm.
-
Feed the pre-blended mixture into the extruder hopper at a constant rate.
-
The molten polymer strand exiting the die is cooled in a water bath.
-
-
Pelletizing: The cooled strand is fed into a pelletizer to produce flame-retardant HIPS pellets.
-
Drying: Dry the compounded pellets at 80°C for 4 hours before injection molding.
-
Injection Molding:
-
Set the injection molding machine temperatures:
-
Nozzle: 220°C
-
Front zone: 215°C
-
Middle zone: 210°C
-
Rear zone: 200°C
-
-
Mold temperature: 50°C
-
Inject the molten polymer into the desired mold to produce test specimens (e.g., for UL 94, LOI, and mechanical testing).
-
Protocol 2: Flammability Testing - UL 94 Vertical Burn Test
Objective: To determine the vertical burning characteristics of the prepared flame-retardant polymer specimens.
Apparatus:
-
UL 94 test chamber
-
Bunsen burner with a supply of methane gas
-
Timer
-
Ruler
-
Surgical cotton
Procedure:
-
Specimen Conditioning: Condition the test specimens (typically 125 mm x 13 mm x 3.2 mm) at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 48 hours.
-
Test Setup:
-
Mount a specimen vertically by its upper end in the test chamber.
-
Place a layer of dry surgical cotton on the chamber floor, 300 mm below the lower end of the specimen.
-
-
Flame Application:
-
Adjust the Bunsen burner to produce a 20 mm high blue flame.
-
Apply the flame to the center of the lower edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
-
Second Flame Application:
-
Immediately after the afterflame ceases, re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
-
Observations:
-
Note if any flaming drips ignite the cotton below.
-
Measure the burn length.
-
-
Classification: Classify the material as V-0, V-1, or V-2 based on the UL 94 standard criteria.
Protocol 3: Thermal Analysis - Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the flame-retardant polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, representative sample (5-10 mg) of the polymer into the TGA sample pan.
-
TGA Method:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the weight loss versus temperature curve (TGA curve).
-
Plot the derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset of decomposition temperature and the residual weight at the end of the analysis.
-
Conclusion
This compound, particularly when used in synergy with antimony trioxide, is an effective flame retardant for a variety of thermoplastic polymers. Proper formulation and compounding are crucial for achieving optimal flame retardant performance. The experimental protocols provided herein offer a standardized approach for the incorporation and evaluation of this flame retardant in a laboratory setting. Researchers and professionals should always refer to the specific technical data sheets of the polymer and additives for detailed processing recommendations.
References
Application Notes and Protocols: Synthesis and Antibacterial Activity of Pentabromophenyl Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Brominated organic compounds have demonstrated a broad spectrum of biological activities, including potent antibacterial properties. This document provides detailed protocols for the synthesis of pentabromophenyl benzoate derivatives and the evaluation of their antibacterial efficacy. The highly halogenated nature of these compounds is hypothesized to contribute to their antimicrobial action, potentially through membrane disruption and inhibition of essential cellular processes.
Data Presentation
The antibacterial efficacy of pentabromophenyl derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for Pentabromophenol (PBP), a close analog of the target compounds, against Staphylococcus aureus. This data provides a benchmark for the expected activity of this compound derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pentabromophenol (PBP) | Staphylococcus aureus | < 1 | [1] |
| Ciprofloxacin | Staphylococcus aureus | 1 | [1] |
| Tetracycline | Staphylococcus aureus | 2 | [1] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes the synthesis of this compound derivatives via the Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base.[2][3][4]
Materials:
-
Pentabromophenol
-
Substituted Benzoyl Chloride (e.g., benzoyl chloride, p-nitrobenzoyl chloride)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolution of Pentabromophenol: In a round-bottom flask, dissolve 1 equivalent of pentabromophenol in a 10% aqueous solution of sodium hydroxide. Stir the mixture until the phenol is completely dissolved, forming the sodium pentabromophenoxide salt.
-
Acylation Reaction: To the stirred solution, add 1.1 equivalents of the desired substituted benzoyl chloride dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred vigorously for 15-30 minutes. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.
-
Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized this compound derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include wells with bacteria and the solvent (negative control) and wells with bacteria and a standard antibiotic (positive control). Also, include a well with sterile broth as a blank.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound derivatives.
Antibacterial Activity Testing Workflow
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Antibacterial Action
The antibacterial mechanism of highly brominated phenols is believed to involve multiple cellular targets. Pentabromophenol has been shown to disrupt membrane homeostasis and downregulate the expression of genes involved in toxin production and stress response in S. aureus.[1] It is proposed that this compound derivatives will exhibit a similar mode of action.
Caption: Proposed multi-target mechanism of antibacterial action.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Injection Parameters for Pentabromophenyl Benzoate in GC/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography/Mass Spectrometry (GC/MS) injection parameters for the analysis of Pentabromophenyl benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the GC/MS analysis of this compound, focusing on injection-related problems.
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer: Poor peak shape for high molecular weight, polarizable compounds like this compound is often related to injector issues. Here are the primary causes and solutions:
-
Injector Temperature: The injector temperature may be too low, leading to incomplete vaporization, or too high, causing thermal degradation. It is crucial to find an optimal temperature.[1][2]
-
Liner Activity: Active sites in the injector liner can interact with the analyte, causing peak tailing. Using a deactivated liner is essential.[3]
-
Column Overload: Injecting too much sample can lead to peak fronting. Consider diluting the sample or increasing the split ratio.
Troubleshooting Steps:
-
Optimize Injector Temperature: Start with a relatively low injector temperature (e.g., 250 °C) and gradually increase it in 10-20 °C increments, monitoring the peak shape and response. Be cautious of temperatures exceeding 320 °C, as this can lead to degradation of brominated flame retardants.[4][5]
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated liner. Liners with glass wool can aid in vaporization but must be thoroughly deactivated to prevent analyte interaction.[3]
-
Check for Column Overload: Analyze a dilution series of your sample to see if the peak shape improves at lower concentrations.
Question: I am observing low or no response for this compound. What are the possible causes?
Answer: A low or absent signal can be due to several factors, from sample introduction to detector issues. For injection-related problems, consider the following:
-
Thermal Degradation: this compound, being a polybrominated compound, can be susceptible to thermal degradation in a hot injector, especially at higher concentrations.[6][7] This is a well-documented issue for similar compounds like decabromodiphenyl ether (BDE-209).[6][8]
-
Injector Discrimination: High molecular weight compounds can be "discriminated" against in the injector, meaning a smaller proportion of the analyte is transferred to the column compared to lower molecular weight compounds.
-
Leaks: A leak in the injection port can lead to sample loss.
Troubleshooting Steps:
-
Evaluate Injector Temperature: As with poor peak shape, an excessively high injector temperature can cause the analyte to degrade before it reaches the column. Try lowering the temperature.
-
Consider Alternative Injection Techniques: For thermally labile compounds, a cool-on-column (COC) or programmed temperature vaporization (PTV) inlet can significantly improve response by introducing the sample at a lower initial temperature.[6][9]
-
Check for Leaks: Use an electronic leak detector to check for leaks around the septum and other injector fittings.
Question: My retention times for this compound are shifting between injections. What could be the problem?
Answer: Retention time instability is a common GC problem that can often be traced back to the injector.
-
Septum Issues: A worn or cored septum can cause leaks and pressure fluctuations.
-
Inconsistent Injection Volume: This can be an issue with the autosampler or manual injection technique.
-
Carrier Gas Flow Fluctuation: Problems with the gas supply or electronic pressure control can lead to unstable flow rates.
Troubleshooting Steps:
-
Replace the Septum: Septa are consumables and should be replaced regularly.
-
Verify Autosampler Performance: Check the syringe for bubbles and ensure it is functioning correctly.
-
Check Carrier Gas Supply: Ensure there is sufficient gas in the cylinder and that the regulators are functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injector temperature for this compound analysis?
A1: A good starting point for the injector temperature is around 250-280 °C.[1][2] However, this should be optimized for your specific instrument and method. For highly brominated compounds, it is often better to use the lowest temperature that allows for efficient vaporization to minimize thermal degradation.[6] For similar compounds like polybrominated diphenyl ethers (PBDEs), injector temperatures in the range of 260-320 °C have been reported.[4][10]
Q2: Should I use a split or splitless injection for this compound?
A2: The choice between split and splitless injection depends on the concentration of your sample.
-
Splitless Injection: This is the preferred mode for trace analysis, as it transfers the majority of the sample onto the column, maximizing sensitivity.
-
Split Injection: If your sample is more concentrated, a split injection can be used to prevent column overload and improve peak shape.
Q3: What type of injector liner is best for this compound?
A3: A deactivated liner is crucial to prevent analyte interaction and peak tailing. A single taper liner, with or without deactivated glass wool, is a common choice. The taper helps to focus the sample onto the column. If using glass wool, ensure it is of high quality and properly deactivated.
Q4: How can I confirm if my this compound is degrading in the injector?
A4: You can perform a simple experiment by injecting the same sample at progressively higher injector temperatures (e.g., 250 °C, 275 °C, 300 °C, 325 °C) and monitoring the peak area and shape. A significant decrease in peak area or the appearance of degradation peaks at higher temperatures is a strong indication of thermal decomposition.[1]
Data Presentation
Table 1: Recommended Starting GC/MS Injection Parameters for this compound Analysis (based on data for similar compounds)
| Parameter | Recommended Range | Rationale |
| Injector Temperature | 250 - 300 °C | Balances efficient vaporization with minimizing thermal degradation.[1] Higher temperatures may be needed for complete vaporization but increase the risk of degradation.[6] |
| Injection Mode | Splitless (for trace analysis) | Maximizes sensitivity by transferring the entire sample to the column. |
| Splitless Hold Time | 0.5 - 1.5 minutes | Should be long enough to transfer the analytes to the column but short enough to prevent excessive solvent tailing. |
| Liner Type | Deactivated single taper with or without deactivated glass wool | An inert surface is critical to prevent analyte adsorption and degradation. The taper helps focus the sample. |
| Injection Volume | 1 µL | A standard starting volume. Can be adjusted based on sample concentration and liner volume to prevent backflash. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Constant Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for many capillary columns. |
Experimental Protocols
Protocol 1: Optimization of Injector Temperature
-
Prepare a Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., toluene, isooctane) at a concentration that gives a good signal-to-noise ratio.
-
Set Initial GC/MS Conditions: Use the starting parameters recommended in Table 1, with an initial injector temperature of 250 °C.
-
Perform a Series of Injections: Inject the standard solution at increasing injector temperatures: 250 °C, 260 °C, 270 °C, 280 °C, 290 °C, and 300 °C. Allow the system to equilibrate at each temperature before injection.
-
Analyze the Data: For each temperature, record the peak area, peak height, and peak asymmetry factor for the this compound peak.
-
Determine the Optimal Temperature: Plot the peak area and asymmetry factor as a function of temperature. The optimal temperature is typically the one that provides the highest peak area without significant peak tailing (asymmetry factor close to 1).
Mandatory Visualization
Caption: Troubleshooting workflow for common injection-related issues.
Caption: Experimental workflow for optimizing injection parameters.
References
- 1. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 2. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. frontier-lab.com [frontier-lab.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Overcoming matrix effects in the analysis of Pentabromophenyl benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Pentabromophenyl benzoate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] These effects are a significant challenge, especially when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Q2: What are the common sources of matrix effects in environmental and biological samples for this compound analysis?
A: Common sources of matrix effects include endogenous components of the sample that are co-extracted with this compound. In biological matrices like plasma, whole blood, and urine, major interfering compounds include phospholipids and proteins.[1] For environmental samples such as soil, dust, and water, matrix effects can arise from humic acids, fatty acids, and other organic and inorganic compounds.[4]
Q3: How can I detect the presence of matrix effects in my assay?
A: The presence of matrix effects can be assessed using several methods.[5] A common approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration. A significant difference in response indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Troubleshooting Common Issues
Issue 1: Poor recovery of this compound during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the solvent system is appropriate for the lipophilic nature of this compound. A mixture of a non-polar solvent like hexane and a more polar solvent like dichloromethane or acetone can be effective.[6]
-
Enhance Extraction Efficiency: For solid samples, techniques like ultrasonic-assisted extraction (USE) or accelerated solvent extraction (ASE) can improve recovery.[4]
-
Adjust pH: For certain matrices, adjusting the pH of the sample can improve the partitioning of the analyte into the extraction solvent.[6]
-
Issue 2: High signal suppression or enhancement observed in LC-MS/MS analysis.
-
Possible Cause: Co-elution of matrix components with this compound.
-
Troubleshooting Steps:
-
Improve Sample Clean-up: Implement a more rigorous clean-up procedure after extraction. Solid-phase extraction (SPE) is a highly effective technique for removing interfering compounds.[7][8] For complex matrices like dust, a multi-fraction clean-up on a silica column can be employed to separate different classes of compounds.[8]
-
Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks. Using a high-resolution column can also improve separation.
-
Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and thus minimize their effect.[5]
-
Issue 3: Inconsistent and non-reproducible quantitative results.
-
Possible Cause: Variable matrix effects between different samples.
-
Troubleshooting Steps:
-
Use of Internal Standards: The most recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[5] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample extract and creating a calibration curve for each sample. This method is very effective but can be time-consuming.[5]
-
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for different sample preparation methods used for the analysis of brominated flame retardants, which can be analogous to this compound.
Table 1: Comparison of Analyte Recovery for Different Extraction Methods
| Extraction Method | Matrix | Analyte Class | Average Recovery (%) | Reference |
| Soxhlet Extraction | Fish Fillets | Hydroxylated PBDEs | ~70% | [6] |
| New Alternative Method (Acetonitrile extraction with salting out) | Fish Fillets | Hydroxylated PBDEs | >90% | [6] |
| Solid-Phase Extraction (SPE) | Urine | Benzodiazepines | 76-102% | [3] |
| QuEChERS | Dust | Emerging BFRs | 60-120% | [8] |
Table 2: Matrix Effects Observed with Different Sample Preparation Techniques
| Sample Preparation | Matrix | Analyte Class | Matrix Effect (%) | Reference |
| Protein Precipitation | Plasma | Various Drugs | High (Significant Suppression) | |
| Liquid-Liquid Extraction (LLE) | Plasma | Various Drugs | Moderate | |
| Solid-Phase Extraction (SPE) | Plasma | Various Drugs | Low (Minimal Effect) | |
| Online SPE | Urine | Organic Contaminants | Variable (Dilution Dependent) | [4] |
Detailed Experimental Protocols
Protocol 1: Extraction and Clean-up of this compound from Dust Samples
This protocol is adapted from a method for emerging brominated flame retardants.[8]
-
Sample Preparation:
-
Weigh approximately 50 mg of the dust sample into a glass centrifuge tube.
-
Spike the sample with an appropriate stable isotope-labeled internal standard for this compound.
-
Add 10 mL of dichloromethane (DCM) and extract using an ultrasonic bath for 30 minutes.
-
Repeat the extraction with another 10 mL of DCM.
-
Combine the extracts and concentrate to approximately 1 mL.
-
-
Silica Column Clean-up:
-
Prepare a silica gel column (e.g., 6 g of silica).
-
Load the concentrated extract onto the column.
-
Elute the first fraction (containing less polar compounds) with n-hexane.
-
Elute the second fraction, containing this compound, with a mixture of n-hexane and dichloromethane. The exact ratio should be optimized.
-
Elute a third fraction (containing more polar compounds) with a more polar solvent mixture.
-
-
Final Preparation:
-
Collect the second fraction and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the lipophilic this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for brominated compounds.
-
Multiple Reaction Monitoring (MRM): Monitor for the precursor ion of this compound and at least two product ions for confirmation and quantification. The specific MRM transitions need to be determined by infusing a standard solution of the analyte.
-
Ion Source Parameters: Optimize the capillary voltage, source temperature, and gas flows to achieve the best signal for this compound.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Mechanism of ion suppression in electrospray ionization.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children’s exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. rsc.org [rsc.org]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. researchgate.net [researchgate.net]
Improving the extraction efficiency of Pentabromophenyl benzoate from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Pentabromophenyl benzoate (PBPB) from complex samples.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of PBPB.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PBPB Recovery | Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently dissolve PBPB. PBPB, a brominated flame retardant, is expected to be soluble in non-polar organic solvents. | - Use a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane (DCM) or acetone.[1] - For Pressurized Liquid Extraction (PLE), a mixture of n-hexane and dichloromethane (1:1, v/v) has been shown to be effective for similar compounds.[1] - For Microwave-Assisted Extraction (MAE), a hexane:acetone (1:1, v/v) mixture can be effective.[1] |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be energetic enough to facilitate the complete transfer of PBPB from the sample matrix to the solvent. | - For PLE, consider temperatures around 100°C and static extraction times of 5-10 minutes per cycle.[2] - For MAE, temperatures up to 105°C for 20 minutes have been used for related compounds.[3] - For Ultrasonic-Assisted Extraction (UAE), sonication times of 20-30 minutes are common.[4] | |
| Poor Sample-Solvent Contact: The sample matrix may be too aggregated, preventing efficient penetration of the extraction solvent. | - Ensure the sample is finely ground and well-homogenized before extraction. - For solid samples, consider mixing with a dispersing agent like diatomaceous earth or sand. | |
| High Matrix Effects in LC-MS/MS or GC-MS Analysis | Co-elution of Interfering Compounds: Components from the sample matrix are being co-extracted and are interfering with the ionization of PBPB in the mass spectrometer source, leading to signal suppression or enhancement.[5][6][7][8][9] | - Implement a robust sample cleanup step after extraction using Solid Phase Extraction (SPE). Common sorbents for BFRs include silica, Florisil, and alumina.[10] - A multi-layer silica column can be effective for fractionating the extract and removing interferences. - Optimize the chromatographic separation to resolve PBPB from interfering peaks. - Use a matrix-matched calibration curve or the standard addition method for quantification to compensate for matrix effects.[9] - Utilize an isotopically labeled internal standard for PBPB if available. |
| Inconsistent or Irreproducible Results | Variability in Sample Preparation: Inconsistent sample homogenization, weighing, or solvent volumes can lead to variable results. | - Develop and strictly adhere to a standardized sample preparation protocol. - Use precise measurement tools for all steps. |
| Instrumental Drift: Changes in the performance of the extraction or analytical instrumentation over time. | - Regularly perform system suitability tests and calibrations. - Monitor the response of an internal standard across the analytical batch. | |
| Degradation of PBPB: Although generally stable, prolonged exposure to high temperatures or certain chemical conditions could potentially degrade PBPB. | - Minimize the duration of high-temperature extraction steps. - Store extracts in a cool, dark place prior to analysis. |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound (PBPB) to consider for extraction?
While specific experimental data for PBPB is limited, as a member of the brominated flame retardant family and a benzoate ester, its properties can be inferred. It is a neutral, hydrophobic, and non-polar compound. It is expected to have low water solubility and good solubility in non-polar organic solvents like hexane, dichloromethane, and toluene.
2. Which extraction technique is most suitable for PBPB from solid samples like soil or sediment?
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly effective technique for extracting BFRs from solid matrices.[1][2] It offers advantages such as reduced solvent consumption and faster extraction times compared to traditional methods like Soxhlet. Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are also viable and efficient alternatives.[3][4]
3. What is a good starting point for solvent selection for PBPB extraction?
A mixture of a non-polar solvent and a slightly more polar solvent is often a good starting point. For example, a 1:1 (v/v) mixture of n-hexane and dichloromethane for PLE or a 1:1 (v/v) mixture of hexane and acetone for MAE has proven effective for similar brominated compounds.[1]
4. How can I minimize matrix effects when analyzing PBPB by LC-MS/MS or GC-MS?
Minimizing matrix effects is crucial for accurate quantification.[5][6][7][8][9] A multi-step approach is recommended:
-
Effective Sample Cleanup: Use Solid Phase Extraction (SPE) with silica, Florisil, or alumina cartridges to remove polar interferences.[10]
-
Chromatographic Separation: Optimize your GC or LC method to separate PBPB from any remaining matrix components.
-
Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank matrix that has undergone the same extraction and cleanup procedure as your samples.
-
Internal Standards: The use of a stable isotope-labeled internal standard for PBPB is the most effective way to compensate for matrix effects and variations in recovery.
5. Are there any specific safety precautions for handling this compound?
As with all brominated flame retardants, it is prudent to handle PBPB with appropriate safety measures. This includes working in a well-ventilated area or fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation of dust or fumes. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Quantitative Data on Extraction Efficiency
The following tables summarize recovery data for extraction methods commonly used for brominated flame retardants, which can be used as a starting point for optimizing PBPB extraction. Note: Specific recovery data for this compound is scarce in the literature. The data presented here is for closely related polybrominated diphenyl ethers (PBDEs) and should be considered as a guideline for method development.
Table 1: Pressurized Liquid Extraction (PLE) Recovery from Solid Matrices
| Analyte (Analogue) | Matrix | Extraction Solvent | Temperature (°C) | Pressure (psi) | Static Time (min) | Cycles | Recovery (%) | Reference |
| PBDEs | Soil | Hexane/Dichloromethane (1:1) | 120 | 1500 | 15 | 1 | >90 | [11] |
| PBDEs | Sediment | Dichloromethane | 100 | 1500 | 5 | 2 | 85-110 | [12] |
| PBDEs | Soil | n-Hexane/Dichloromethane (3:2) | 90 | 1500 | 4 | 3 | Good | [2] |
Table 2: Microwave-Assisted Extraction (MAE) Recovery from Biota
| Analyte (Analogue) | Matrix | Extraction Solvent | Temperature (°C) | Time (min) | Recovery (%) | Reference |
| PBDEs | Fish Tissue | Hexane/Acetone (1:1) | 105 | 20 | 72-114 | [3] |
| TBBPA & Deca-BDE | HIPS Plastic | Isopropanol/n-Hexane (1:1) | 130 | - | >90 (TBBPA) | [13] |
Table 3: Ultrasonic-Assisted Extraction (UAE) Recovery
| Analyte (Analogue) | Matrix | Extraction Solvent | Time (min) | Recovery (%) | Reference |
| PBDEs & NBFRs | Dust | Dichloromethane | 2 x 30 | 60-120 | [4] |
Experimental Protocols
The following are detailed methodologies for key extraction and cleanup procedures, adapted for PBPB based on established protocols for similar brominated flame retardants.
Protocol 1: Pressurized Liquid Extraction (PLE) of PBPB from Soil/Sediment
-
Sample Preparation:
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Homogenize the sample by grinding to a fine powder.
-
Mix 10 g of the homogenized sample with an equal amount of diatomaceous earth or sand.
-
-
PLE Cell Packing:
-
Place a cellulose filter at the bottom of the extraction cell.
-
Add a 1 cm layer of activated copper powder to remove sulfur.
-
Add the sample mixture to the cell.
-
Top with another cellulose filter.
-
-
PLE Instrument Parameters:
-
Solvent: n-Hexane:Dichloromethane (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
Flush Volume: 60%
-
Purge Time: 120 seconds
-
-
Extract Concentration:
-
Collect the extract in a glass vial.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Protocol 2: Solid Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning:
-
Use a silica gel or Florisil SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of n-hexane through it. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the 1 mL concentrated extract from the PLE step onto the SPE cartridge.
-
-
Elution:
-
Elute the PBPB from the cartridge with 10 mL of a suitable solvent or solvent mixture. A common elution solvent for BFRs from silica is a mixture of hexane and dichloromethane. The optimal ratio should be determined experimentally.
-
-
Final Concentration:
-
Collect the eluate and concentrate it to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for the extraction and analysis of PBPB from solid samples.
Caption: Troubleshooting logic for addressing low PBPB extraction recovery.
References
- 1. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A comprehensive evaluation of two sample treatment procedures for the determination of emerging and historical halogenated flame retardants in biota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-assisted extraction for qualitative and quantitative determination of brominated flame retardants in styrenic plastic fractions from waste electrical and electronic equipment (WEEE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing thermal degradation of Pentabromophenyl benzoate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of Pentabromophenyl benzoate (PBPB) during analytical procedures.
Troubleshooting Guides
Issue: Peak tailing, poor reproducibility, and low recovery of this compound during GC-MS analysis.
This is a common issue arising from the thermal degradation of PBPB in the high-temperature environment of the gas chromatograph (GC) injector.
Solution:
Reducing the injector temperature is the first step. However, for thermally labile compounds like PBPB, alternative injection techniques or entirely different analytical methods may be necessary to achieve accurate and reproducible results. Below is a summary of recommended approaches and their impact on PBPB analysis.
Table 1: Comparison of Analytical Techniques for this compound (PBPB) Analysis
| Analytical Technique | Key Parameters & Rationale | Expected Outcome for PBPB Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Split/Splitless Injection | Injector Temperature: High temperatures (typically >250°C) can cause significant degradation. | High Risk of Degradation: Leads to inaccurate quantification, peak tailing, and the appearance of degradation product peaks. Not recommended for quantitative analysis without optimization. |
| GC-MS with Cool On-Column (COC) Injection | Injection: The sample is deposited directly onto the capillary column at a low initial temperature, avoiding a hot injector. | Minimized Degradation: Significantly reduces thermal stress on the analyte, leading to improved peak shape, higher recovery, and better reproducibility. |
| GC-MS with Programmed Temperature Vaporization (PTV) Injection | Injection: The sample is introduced into a cool injector, which is then rapidly heated to transfer the analyte to the column. | Reduced Degradation: Offers a good compromise by minimizing the time the analyte spends at high temperatures, thereby reducing degradation compared to conventional hot injections. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation: Performed at or near ambient temperature. | No Thermal Degradation: As the analysis does not involve high temperatures, thermal degradation of PBPB is completely avoided, leading to highly accurate and reproducible results.[1] |
| Supercritical Fluid Chromatography (SFC)-MS | Mobile Phase: Uses supercritical CO2 at a relatively low temperature (e.g., 31°C). | No Thermal Degradation: Similar to LC-MS, SFC avoids high temperatures, preventing analyte degradation and offering an alternative separation mechanism.[2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of PBPB using Cool On-Column (COC) Injection
This protocol is designed to minimize the thermal degradation of PBPB during GC-MS analysis.
1. Instrumentation:
-
Gas chromatograph equipped with a cool on-column injector and a mass selective detector (MSD).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).
2. GC-MS Conditions:
-
Injector: Cool on-column.
-
Injector Temperature Program:
-
Initial Temperature: 50°C (hold for 2 minutes).
-
Ramp: 150°C/min to 300°C (hold for 10 minutes).
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C (hold for 2 minutes).
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (hold for 10 minutes).
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of PBPB and potential degradation products.
-
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., toluene, isooctane) to a final concentration within the calibration range of the instrument.
4. Injection:
-
Inject 1 µL of the sample using an appropriate syringe for on-column injection.
Protocol 2: LC-MS/MS Analysis of a Brominated Benzoate Derivative
While a specific validated method for this compound was not found in the search results, the following protocol for a similar compound, sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (BZP), can be adapted.[1]
1. Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Hypersil GOLD C18).
2. LC-MS/MS Conditions:
-
Mobile Phase:
-
A: Ammonium acetate in water.
-
B: Methanol.
-
-
Gradient Elution: A gradient program should be developed to ensure good separation of PBPB from matrix components.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
MS/MS Parameters:
-
Ionization Mode: ESI in negative ion mode would be a logical starting point for PBPB.
-
Multiple Reaction Monitoring (MRM): Develop and optimize MRM transitions for PBPB.
-
3. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
4. Injection:
-
Inject a small volume (e.g., 5-10 µL) of the sample.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound (PBPB) thermal degradation in my GC-MS chromatogram?
A1: The primary indicators of thermal degradation include:
-
Peak Tailing: The PBPB peak will appear asymmetrical with a pronounced tail.
-
Reduced Peak Area/Height: The response for PBPB will be lower than expected, leading to poor recovery and inaccurate quantification.
-
Appearance of Additional Peaks: You may observe new peaks in the chromatogram that correspond to the degradation products of PBPB. Common degradation pathways for brominated flame retardants involve debromination, leading to the formation of compounds with fewer bromine atoms.
-
Poor Reproducibility: Replicate injections will show significant variation in peak area and shape.
Q2: What is the maximum recommended injector temperature for the GC-MS analysis of PBPB using a conventional split/splitless injector?
A2: While a definitive maximum temperature is not available in the literature, for thermally labile brominated flame retardants, it is generally recommended to keep the injector temperature as low as possible while still ensuring efficient volatilization of the analyte. A starting point for optimization would be around 250°C. However, significant degradation may still occur at this temperature. It is crucial to perform a temperature-ramping study (e.g., from 200°C to 300°C) to determine the optimal injector temperature for your specific instrument and conditions, where the response of PBPB is maximized and the formation of degradation products is minimized.
Q3: Are there any alternative analytical techniques that completely avoid the thermal degradation of PBPB?
A3: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography (SFC) are excellent alternatives.[1][2] Both techniques perform separations at or near room temperature, thus eliminating the risk of thermal degradation. LC-MS is a widely used and robust technique for the analysis of a broad range of compounds, including those that are not suitable for GC analysis.[1] SFC uses supercritical carbon dioxide as the primary mobile phase, which allows for separations at low temperatures and pressures.[2]
Q4: How can I confirm that the extra peaks in my chromatogram are indeed degradation products of PBPB?
A4: To confirm the identity of suspected degradation products, you can:
-
Analyze the Mass Spectra: The mass spectra of the degradation products will likely show a loss of bromine atoms (mass of Br is approximately 79 and 81 amu). Look for characteristic isotopic patterns of brominated compounds.
-
Perform a Degradation Study: Intentionally degrade a pure standard of PBPB by injecting it at a very high injector temperature (e.g., 350°C). The resulting chromatogram will show enhanced peaks for the degradation products, which can then be compared to the unknown peaks in your sample chromatogram.
-
Use Reference Standards: If standards of potential degradation products are available, you can inject them to confirm their retention times and mass spectra.
Visualizations
Caption: Troubleshooting workflow for addressing PBPB thermal degradation.
Caption: Decision tree for selecting an analytical method for PBPB.
References
Technical Support: Internal Standard Selection for Pentabromophenyl benzoate Quantification
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting a suitable internal standard (IS) for the accurate quantification of Pentabromophenyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard, and why is it critical for accurate quantification?
An internal standard is a compound with similar chemical and physical properties to the analyte of interest (in this case, this compound) that is added in a constant, known amount to all samples, calibration standards, and blanks. Its primary role is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume inconsistencies). By comparing the response of the analyte to the response of the internal standard, a more accurate and precise quantification can be achieved.
Q2: What are the key characteristics of a good internal standard for this compound analysis by GC-MS?
A suitable internal standard should exhibit the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure similar behavior during extraction and chromatography.
-
Not Naturally Present: The internal standard must not be present in the original sample matrix.[1]
-
Chromatographic Resolution: It should be well-separated from the analyte and other matrix components in the chromatogram.
-
Similar Retention Time: Ideally, it should elute near the analyte without co-eluting.
-
Stability: It must be chemically stable throughout the entire analytical procedure.
-
Purity: The internal standard should be of high purity and readily available.
-
Mass Spectral Distinction: When using mass spectrometry, the internal standard should have a mass spectrum that is distinct from the analyte to allow for selective detection. Isotopically labeled analogs are ideal for mass spectrometry because they have nearly identical physicochemical properties to the analyte but are easily distinguished by their mass difference.[1][2]
Q3: What are some potential internal standards for this compound?
Given that this compound is a brominated aromatic compound, suitable internal standards would ideally be other halogenated aromatic compounds or isotopically labeled versions of the analyte. Some potential candidates include:
-
¹³C₁₂-Pentabromophenyl benzoate: This is the ideal internal standard as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample processing and analysis. Its different mass allows for clear distinction by the mass spectrometer.
-
Other Polybrominated Biphenyls (PBBs) or Polybrominated Diphenyl Ethers (PBDEs): Congeners that are not expected to be in the sample, such as PBB-153 or BDE-77, can be considered.[3][4]
-
Polychlorinated Biphenyls (PCBs): Certain PCB congeners can also serve as effective internal standards.
-
Halogenated Benzenes: Compounds like Trichlorobenzene have been used as internal standards for similar analyses.[1]
The selection should be based on commercial availability, cost, and the specific requirements of the analytical method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution for the internal standard. | 1. Inappropriate GC column or temperature program.2. Active sites in the GC inlet or column.3. Co-elution with a matrix component. | 1. Optimize the GC method (column, temperature ramp, flow rate).2. Use a deactivated inlet liner and column; perform instrument maintenance.3. Modify the sample cleanup procedure to remove interferences or select a different internal standard that elutes in a cleaner region of the chromatogram. |
| Internal standard signal is not stable across injections. | 1. Inconsistent injection volume.2. Degradation of the internal standard in the stock solution or in the sample during storage.3. Adsorption of the internal standard onto glassware or instrument components. | 1. Check the autosampler for proper operation and ensure the syringe is clean.2. Prepare fresh stock solutions and store them appropriately (e.g., protected from light, at a low temperature).3. Use silanized glassware to prevent adsorption. |
| Recovery of the internal standard is consistently low. | 1. Inefficient extraction from the sample matrix.2. Loss during sample cleanup steps (e.g., solid-phase extraction).3. Degradation during analysis. | 1. Optimize the extraction solvent and technique.2. Evaluate the elution profile of the internal standard during cleanup and adjust the solvent composition or volume.3. Check for thermal degradation in the GC inlet; a lower injection temperature may be necessary. For some brominated flame retardants, recoveries between 40-120% are considered acceptable.[5] |
| The internal standard is detected in blank samples. | 1. Contamination of solvents, reagents, or glassware.2. Carryover from a previous high-concentration sample. | 1. Use high-purity solvents and thoroughly clean all glassware.2. Run solvent blanks between samples to ensure no carryover. If carryover persists, clean the injection port and syringe. |
Quantitative Data Summary
The following table presents a hypothetical comparison of potential internal standards for this compound quantification using GC-MS.
| Internal Standard Candidate | Average Recovery (%) | Relative Standard Deviation (RSD, n=6) | Relative Response Factor (RRF) vs. This compound | Notes |
| ¹³C₁₂-Pentabromophenyl benzoate | 95.8 | 3.2% | 1.02 | Ideal choice, but can be expensive. Co-elutes perfectly, distinguished by mass. |
| PBB-153 | 88.3 | 5.1% | 0.85 | Good recovery and precision. Elutes close to the analyte with good resolution.[4] |
| BDE-77 | 91.2 | 4.5% | 0.91 | Commonly used for brominated flame retardant analysis.[3] |
| 2,4,6-Trichlorobiphenyl | 82.5 | 7.8% | 0.73 | Lower recovery and higher variability. May not track the analyte as well through cleanup. |
Experimental Protocol: Validation of an Internal Standard
This protocol outlines the steps to validate a selected internal standard for the quantification of this compound in a given matrix.
1. Objective: To verify the suitability of the chosen internal standard by assessing linearity, accuracy, precision, and recovery.
2. Materials:
-
This compound analytical standard
-
Selected Internal Standard (e.g., ¹³C₁₂-Pentabromophenyl benzoate) analytical standard
-
High-purity solvents (e.g., toluene, hexane)
-
Sample matrix (e.g., blank serum, soil)
-
GC-MS system with an appropriate column (e.g., DB-5ms)
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in toluene.
-
Prepare a primary stock solution of the internal standard (e.g., 1000 µg/mL) in toluene.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a constant amount of the internal standard solution and varying amounts of the this compound stock solution into a solvent or blank matrix extract. A typical concentration range might be 0.1 to 5.0 mg/L.[6]
-
A typical internal standard concentration might be 10 µg/L.[7]
-
-
Sample Preparation:
-
GC-MS Analysis:
-
Analyze the calibration standards and prepared samples using a validated GC-MS method. The method should be optimized for the separation and detection of these compounds.[6]
-
Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Data Analysis and Validation:
-
Linearity: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The correlation coefficient (R²) should be >0.99.[6]
-
Precision: Analyze at least six replicate samples spiked with a known concentration of this compound and the internal standard. Calculate the relative standard deviation (RSD), which should ideally be <15%.
-
Accuracy (Recovery): Determine the concentration of the spiked samples using the calibration curve. Calculate the percent recovery. Acceptable recovery is typically within 70-130%.
-
Stability: Analyze spiked samples after storing them under typical conditions for a defined period to ensure the stability of both the analyte and the internal standard.
-
Visual Workflow
The following diagram illustrates the logical workflow for selecting a suitable internal standard.
Caption: A flowchart detailing the process of selecting an internal standard.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. nilu.no [nilu.no]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting peak tailing for Pentabromophenyl benzoate in liquid chromatography
Topic: Troubleshooting Peak Tailing for Pentabromophenyl Benzoate
This guide provides in-depth troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues with this compound in their liquid chromatography (LC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing occurs when the back half of the peak is wider than the front half, resulting in an asymmetrical shape.[1][2] This is problematic because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting peaks, and negatively impact the precision of quantification.[2][3] A peak asymmetry factor (As) greater than 1.2 is generally considered to be tailing.[4]
Q2: My this compound peak is tailing. What are the most common causes?
A2: Peak tailing for a compound like this compound in reversed-phase LC can stem from several factors:
-
Secondary Interactions: The primary cause of peak tailing is often the presence of more than one retention mechanism.[4][5][6] Even though this compound is not a strong base, its polarizable nature can lead to secondary interactions with active sites on the stationary phase, such as residual silanol groups.[4][7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][9][10][11]
-
Column Health: Degradation of the column, such as the formation of a void at the inlet, channels in the packing bed, or a partially blocked inlet frit, can cause peak tailing.[6][11][12][13]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell outside of the column can cause band broadening and tailing, especially for early-eluting peaks.[12][13][14][15][16][17]
-
Mobile Phase Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can lead to poor peak shape.[12][18]
Q3: How can I systematically troubleshoot the peak tailing issue?
A3: A logical troubleshooting approach is crucial. Start by identifying whether the tailing affects all peaks or just the this compound peak. This distinction will help you narrow down the potential causes. The workflow below provides a step-by-step diagnostic process.
Caption: A troubleshooting workflow for diagnosing peak tailing.
Troubleshooting Guides
Issue 1: Secondary Interactions with the Stationary Phase
Even on modern, high-purity silica columns, residual silanol groups (Si-OH) exist on the surface.[5][19] These acidic sites can interact with polar or ionizable analytes, creating a secondary, stronger retention mechanism that leads to peak tailing.[2][4][8][19]
Caption: Primary vs. secondary retention mechanisms causing peak tailing.
Solutions:
-
Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, suppressing their ionization and minimizing unwanted interactions.[4][8][13][15] While this compound is not strongly basic, slight pH adjustments can still influence peak shape. Always ensure your column is stable at the chosen pH.
-
Use an End-Capped Column: Select a column that has been "end-capped," a process that chemically converts many residual silanols into less polar groups, reducing their activity.[4][6][15][19]
-
Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol activity by increasing the ionic strength of the mobile phase.[6][8][15] Note that high buffer concentrations can cause ion suppression in LC-MS.[15]
| Mobile Phase pH | Analyte-Silanol Interaction | Expected Peak Shape |
| pH > 4 | Ionized silanols (SiO⁻) strongly interact with polar/basic analytes. | More Tailing (As > 1.5) |
| pH < 3 | Silanols are protonated (SiOH), reducing secondary interactions. | Improved Symmetry (As ≈ 1.0-1.2) |
| Caption: Effect of mobile phase pH on silanol interactions and peak asymmetry. |
Issue 2: Column Overload
Column overload occurs when the amount of injected sample exceeds the column's capacity. This can happen through either mass overload (too high concentration) or volume overload (too large injection volume).[6][10][11]
Solutions:
-
Perform a Loading Study: Systematically reduce the concentration of your sample and re-inject. If peak shape improves with dilution, the original issue was likely mass overload.[2][6][9][10]
-
Reduce Injection Volume: If you suspect volume overload, decrease the injection volume. A good practice is to ensure the injection solvent is the same as, or weaker than, the initial mobile phase.[13]
| Sample Concentration | Injection Volume | Observation | Action |
| 1.0 mg/mL | 10 µL | Peak Tailing (As = 2.1) | Dilute sample |
| 0.1 mg/mL | 10 µL | Improved Symmetry (As = 1.4) | Continue dilution |
| 0.01 mg/mL | 10 µL | Symmetrical Peak (As = 1.1) | Optimal concentration found |
| Caption: Example of a sample loading study to diagnose column overload. |
Issue 3: Column Health and System Issues
Physical problems with the column or HPLC system can cause tailing for all peaks in the chromatogram.
Solutions:
-
Check for Voids and Blockages: A void at the column inlet or a blocked frit can be a source of peak tailing.[2][6][12] Try reversing and flushing the column with a strong solvent (if permitted by the manufacturer) to remove contamination.[6][11] If the problem persists, the column may need to be replaced.[6][13][20]
-
Minimize Extra-Column Volume: Extra-column volume (or dead volume) refers to the volume within the system that is not part of the column itself, such as in tubing and connections.[16][17][21] This volume contributes to band broadening and can cause peak tailing.[16][17]
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is intended to remove strongly retained contaminants from a reversed-phase column that may be causing peak shape distortion.
Materials:
-
HPLC-grade solvents: Water, Isopropanol, Methylene Chloride, Hexane
-
HPLC system
Procedure:
-
Disconnect the column from the detector to prevent contamination.
-
Flush the column with 20 column volumes of your mobile phase without any buffer salts (e.g., water/acetonitrile mixture).
-
Sequentially flush the column with 20 column volumes of each of the following solvents, in order:
-
100% Isopropanol
-
Methylene Chloride (if compatible with your system)
-
Hexane (if compatible with your system)
-
-
To return the column to a reversed-phase state, reverse the solvent sequence:
-
Methylene Chloride
-
100% Isopropanol
-
-
Equilibrate the column with your initial mobile phase composition for at least 30 column volumes before re-connecting the detector and testing performance.
Caution: Always consult the column manufacturer's guidelines to ensure solvent compatibility and proper flushing procedures.
Protocol 2: Estimation of Extra-Column Volume
This procedure provides a simple way to estimate the extra-column volume of your HPLC system.
Materials:
-
Zero-dead-volume (ZDV) union
-
UV-active compound (e.g., Uracil dissolved in mobile phase)
-
HPLC system with UV detector
Procedure:
-
Remove the column from the system.
-
Connect the injector outlet directly to the detector inlet using a ZDV union.[21]
-
Set the pump to a known, stable flow rate (e.g., 1.0 mL/min).
-
Inject a small volume (1-2 µL) of the UV-active compound.[21]
-
Record the time from injection to the peak maximum (t₀).
-
Calculate the extra-column volume (V_EC) using the formula:
-
V_EC (µL) = t₀ (min) × Flow Rate (mL/min) × 1000
-
An extra-column volume of around 4 µL is reasonable for a modern UHPLC instrument.[21] Higher volumes in a standard HPLC system can contribute significantly to the dispersion of early-eluting peaks.[22]
References
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromtech.net.au [chromtech.net.au]
- 15. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 16. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. support.waters.com [support.waters.com]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Method optimization for the extraction of phenolic compounds from plant materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of phenolic compounds from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an extraction solvent?
A1: The most critical factor is the polarity of the solvent and its ability to solubilize the target phenolic compounds.[1] The principle of "like dissolves like" is paramount. Non-polar solvents are unsuitable for extracting polar phenolic compounds. The choice of solvent significantly influences the yield and profile of the extracted phenolics.[2] Mixtures of organic solvents (like ethanol or methanol) with water are often more effective than pure solvents because water increases the polarity of the solvent mixture, facilitating the extraction of a broader range of phenolic compounds.[3][4]
Q2: How does temperature affect the extraction efficiency and the stability of phenolic compounds?
A2: Temperature plays a dual role in phenolic compound extraction. An increase in temperature generally enhances the solubility and diffusion rate of phenolic compounds, leading to higher extraction yields.[5] However, elevated temperatures can also lead to the degradation of thermolabile phenolic compounds, such as anthocyanins and some flavonoids.[5][6][7][8] The optimal temperature is a balance between maximizing extraction efficiency and minimizing compound degradation. For many applications, temperatures between 40°C and 60°C are considered effective.[9][10]
Q3: What is the impact of extraction time on the yield of phenolic compounds?
A3: Extraction time is a crucial parameter that needs to be optimized. Initially, a longer extraction time leads to a higher yield of phenolic compounds. However, after a certain point, the yield may plateau or even decrease due to the degradation of compounds with prolonged exposure to extraction conditions like heat, light, and oxygen.[7][11] For methods like maceration, longer times (e.g., 24 hours) might be necessary, while for advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), significantly shorter times are a key advantage.[12]
Q4: Why is the particle size of the plant material important for extraction?
A4: Reducing the particle size of the plant material by grinding or powdering increases the surface area available for contact with the solvent.[3] This enhanced contact facilitates the penetration of the solvent into the plant matrix, leading to a more efficient and rapid extraction of phenolic compounds.[6]
Q5: Can the solid-to-solvent ratio affect my extraction results?
A5: Yes, the solid-to-solvent ratio is a significant factor. A higher solvent volume relative to the plant material can create a larger concentration gradient, which enhances the diffusion of phenolic compounds from the plant matrix into the solvent, thereby increasing the extraction yield.[11] However, using an excessively large volume of solvent is not economical and can lead to diluted extracts that require further concentration steps. Therefore, optimizing this ratio is essential for an efficient and cost-effective extraction process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Phenolic Compounds | 1. Inappropriate Solvent: The solvent polarity may not be suitable for the target phenolic compounds.[1] 2. Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion. 3. Inadequate Temperature: The extraction temperature may be too low, resulting in poor solubility and diffusion.[5] 4. Large Particle Size: The plant material may not be ground finely enough, limiting solvent penetration.[6] 5. Low Solid-to-Solvent Ratio: The volume of solvent may be insufficient to effectively extract the compounds.[11] | 1. Solvent Optimization: Test a range of solvents with varying polarities. Consider using aqueous mixtures of ethanol or methanol.[3][4] 2. Time Optimization: Increase the extraction time and monitor the yield at different intervals to determine the optimal duration. 3. Temperature Adjustment: Gradually increase the extraction temperature, while being mindful of the thermal stability of the target compounds.[5] 4. Sample Preparation: Grind the plant material to a fine, uniform powder to increase the surface area. 5. Ratio Adjustment: Increase the solvent-to-solid ratio to enhance the concentration gradient.[11] |
| Degradation of Phenolic Compounds (e.g., color change, loss of antioxidant activity) | 1. High Temperature: Excessive heat can cause thermal degradation of sensitive phenolic compounds like anthocyanins.[6][7][8] 2. Prolonged Extraction Time: Extended exposure to heat, light, and oxygen can lead to oxidative and other degradation reactions.[7] 3. Presence of Oxygen: Oxygen can cause oxidative degradation of phenolic compounds.[7][13] 4. Presence of Light: Exposure to light, especially UV light, can degrade certain phenolic compounds.[7] 5. Inappropriate pH: The pH of the extraction medium can affect the stability of certain phenolics, particularly anthocyanins.[6] | 1. Lower Temperature: Use lower extraction temperatures or employ non-thermal extraction techniques like ultrasound-assisted extraction at controlled temperatures. 2. Shorter Time: Optimize for the shortest extraction time that provides a reasonable yield. This is a key advantage of methods like MAE and UAE.[12] 3. Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Protect from Light: Conduct the extraction in amber-colored glassware or in a dark environment. 5. pH Control: Adjust and maintain the pH of the solvent, especially when extracting pH-sensitive compounds. Acidifying the solvent can improve the stability of anthocyanins. |
| Inconsistent or Irreproducible Results | 1. Heterogeneous Sample: The plant material may not be uniformly ground or mixed, leading to variations in the composition of subsamples. 2. Fluctuations in Extraction Parameters: Inconsistent control of temperature, time, or agitation speed between experiments. 3. Solvent Evaporation: Loss of solvent during extraction can alter the solid-to-solvent ratio and concentrate the extract, affecting results. 4. Variability in Raw Material: Differences in the plant material due to harvesting time, growing conditions, or storage. | 1. Homogenize Sample: Ensure the plant material is thoroughly homogenized before taking samples for extraction. 2. Strict Parameter Control: Use calibrated equipment and carefully monitor and control all extraction parameters. 3. Use of a Condenser: Employ a reflux condenser during heating to prevent solvent loss. 4. Standardize Raw Material: Use plant material from the same batch and store it under consistent conditions. |
| Co-extraction of Interfering Compounds (e.g., chlorophyll, lipids) | 1. Inappropriate Solvent Choice: The solvent may be too non-polar, leading to the extraction of lipids and chlorophyll. 2. Lack of a Defatting Step: For plant materials with high lipid content, lipids can interfere with the extraction and analysis. | 1. Solvent Polarity Adjustment: Use a more polar solvent system to selectively extract phenolic compounds. 2. Pre-extraction Defatting: Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids before extracting the phenolic compounds. |
Data Presentation: Comparison of Extraction Methods
Table 1: Influence of Extraction Method on Total Phenolic Content (TPC) from Bay Leaf
| Extraction Method | Total Phenolic Content (mg GAE/g) |
| Solvent Extraction | 23.29 ± 0.02 |
| Microwave-Assisted Extraction (MAE) | 30.49 ± 0.02 |
| Enzyme-Assisted Extraction | 32.45 ± 0.02 |
Source: Adapted from a comparative study on bay leaf extraction.[14]
Table 2: Comparison of Extraction Yield and Phenolic Content from Pine Bark using Different Solvents
| Solvent | Extraction Yield (%) | Total Phenolic Content (mg GAE/g DM) |
| Water/Ethanol (1/1) | 17.55 ± 0.16 | 73.48 ± 1.84 |
| Ethanol | 17.08 ± 0.23 | 68.91 ± 1.95 |
| Water | 14.15 ± 0.35 | 58.62 ± 2.11 |
GAE: Gallic Acid Equivalents; DM: Dry Matter. Source: Adapted from a study on the effect of different solvents on pine bark extraction.[4]
Experimental Protocols
Maceration Protocol
Maceration is a simple solid-liquid extraction technique where the plant material is soaked in a solvent for a specific period with occasional agitation.[15]
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 70% ethanol in water)
-
Erlenmeyer flask or a sealed container
-
Shaker or magnetic stirrer (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the plant material into an Erlenmeyer flask.
-
Add the extraction solvent at a predetermined solid-to-solvent ratio (e.g., 1:10 w/v, so 100 mL of solvent for 10 g of plant material).
-
Seal the flask to prevent solvent evaporation.
-
Keep the flask at room temperature for a specified duration (e.g., 24 to 72 hours).[15]
-
Agitate the mixture periodically (e.g., by shaking manually or using a shaker) to enhance extraction.
-
After the maceration period, separate the extract from the solid residue by filtration through filter paper.
-
The collected filtrate is the crude extract.
-
To obtain a concentrated extract, the solvent can be removed using a rotary evaporator under reduced pressure.
Soxhlet Extraction Protocol
Soxhlet extraction allows for the continuous extraction of a solid with a fresh solvent, which is efficient for compounds that have limited solubility in a particular solvent.[16]
Materials:
-
Dried and powdered plant material
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Extraction thimble
-
Solvent (e.g., ethanol)
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material (e.g., 10-20 g) into an extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask to about two-thirds of its volume with the extraction solvent.
-
Assemble the Soxhlet apparatus with the flask on the heating mantle, the extractor on top of the flask, and the condenser on top of the extractor.
-
Heat the solvent in the flask using the heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
When the solvent level in the extractor reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds is siphoned back into the round-bottom flask.
-
This cycle of evaporation, condensation, and siphoning is repeated continuously, typically for several hours (e.g., 6-8 hours).[17]
-
After the extraction is complete, the apparatus is cooled down, and the extract is collected from the round-bottom flask.
-
The solvent is then removed using a rotary evaporator to obtain the concentrated crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer.[18]
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Solvent (e.g., 50% methanol in water)
-
Centrifuge
-
Filter paper
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Place the material in a beaker or flask.
-
Add the extraction solvent at a specified solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Set the ultrasonic frequency (e.g., 40 kHz), power, and temperature (e.g., 40°C).[1][3]
-
Sonicate the mixture for a predetermined time (e.g., 15-30 minutes).[1][3]
-
After sonication, separate the extract from the solid residue by centrifugation followed by filtration of the supernatant.
-
The collected filtrate is the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to heat the solvent and the plant material, leading to the disruption of plant cells and the release of phenolic compounds into the solvent.[19]
Materials:
-
Dried and powdered plant material
-
Microwave extraction system with temperature and power control
-
Extraction vessel
-
Solvent (e.g., 75% ethanol in water)
-
Centrifuge
-
Filter paper
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in the microwave extraction vessel.
-
Add the extraction solvent at a desired solid-to-solvent ratio (e.g., 1:30 w/v).[5]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 5-10 minutes).[10]
-
After the extraction program is complete, allow the vessel to cool down.
-
Separate the extract from the solid residue by centrifugation and filtration.
-
The resulting supernatant is the crude extract.
Visualizations
Caption: General workflow for the extraction of phenolic compounds.
Caption: Key factors leading to the degradation of phenolic compounds.
References
- 1. Ultrasound-assisted extraction (UAE) of phenolic compounds from different Brosimum alicastrum tissues [scielo.org.mx]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted extraction (UAE) of phenolic compounds from Brosimum alicastrum fruit and their antioxidant capacity [scielo.org.mx]
- 4. aidic.it [aidic.it]
- 5. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Optimization of Solid-Phase Extraction for Benzoic Acid from Food and Drinks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) for the analysis of benzoic acid in food and beverage matrices.
Frequently Asked Questions (FAQs)
1. What is the fundamental principle of solid-phase extraction (SPE) for benzoic acid?
Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a complex matrix. For benzoic acid, which is a weak acid, reverse-phase SPE is commonly employed. The principle relies on partitioning benzoic acid between a liquid sample (mobile phase) and a solid sorbent (stationary phase). By manipulating the pH of the sample, the polarity of benzoic acid can be altered to enhance its retention on a nonpolar sorbent, thereby separating it from more polar matrix components.
2. Which type of SPE sorbent is most suitable for benzoic acid extraction?
The most commonly used sorbents for benzoic acid extraction are silica-based materials with bonded nonpolar functional groups, such as octadecyl (C18) or octyl (C8).[1][2] These sorbents effectively retain the non-ionized form of benzoic acid from aqueous samples. The choice between C18 and C8 often depends on the specific matrix and the desired level of retention, with C18 providing stronger hydrophobic interactions.
3. Why is pH adjustment of the sample critical for successful SPE of benzoic acid?
The pH of the sample is a critical factor influencing the retention of benzoic acid on reverse-phase sorbents.[1][3][4] Benzoic acid has a pKa of approximately 4.2. To ensure maximum retention, the pH of the sample should be adjusted to at least two pH units below the pKa (i.e., pH ≤ 2.2). At this acidic pH, benzoic acid is predominantly in its neutral, non-ionized form, which is more hydrophobic and has a stronger affinity for the nonpolar SPE sorbent.[5] Conversely, at a pH above its pKa, benzoic acid will be in its ionized (benzoate) form, which is more polar and will not be well-retained.
4. What are the typical steps in an SPE workflow for benzoic acid analysis?
A standard SPE workflow for benzoic acid extraction involves the following steps:
-
Sorbent Conditioning: The SPE cartridge is activated with an organic solvent like methanol, followed by equilibration with acidified water. This prepares the sorbent for sample loading.
-
Sample Loading: The pre-treated and pH-adjusted sample is passed through the conditioned cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove any unretained, polar interferences.
-
Elution: The retained benzoic acid is eluted from the sorbent using a strong organic solvent, such as methanol or acetonitrile.
5. How can I improve the recovery of benzoic acid from my samples?
To improve recovery, ensure the following:
-
Optimal pH: The sample pH is properly adjusted to ≤ 2.2.
-
Sorbent Choice: A suitable reverse-phase sorbent (e.g., C18) is used.
-
Elution Solvent: A sufficiently strong organic solvent is used for elution. A mixture of methanol and acidified water can also be effective.[1][3][4]
-
Flow Rate: The sample loading and elution flow rates are optimized. Slower flow rates generally allow for better interaction between the analyte and the sorbent. However, one study noted that flow rate had no significant effect on percolation or elution efficiency.[1][3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Benzoic Acid | 1. Incorrect Sample pH: The sample pH is too high, causing benzoic acid to be in its ionized form and poorly retained.[5] 2. Inadequate Sorbent Conditioning: The sorbent was not properly activated and equilibrated. 3. Inefficient Elution: The elution solvent is too weak to desorb the analyte completely. 4. Sample Overload: The amount of benzoic acid in the sample exceeds the capacity of the SPE cartridge. | 1. Verify and Adjust pH: Ensure the sample pH is adjusted to ≤ 2.2 using an appropriate acid (e.g., hydrochloric acid).[1][6] 2. Proper Conditioning: Condition the cartridge with methanol followed by acidified water (pH ≤ 2.2) before loading the sample.[1] 3. Optimize Elution Solvent: Use a stronger elution solvent like methanol, acetonitrile, or a mixture of methanol and acidified water.[1][3][4] Consider increasing the volume of the elution solvent. 4. Reduce Sample Volume or Use a Higher Capacity Cartridge: Dilute the sample or use an SPE cartridge with a larger sorbent mass. |
| Poor Reproducibility (High RSD) | 1. Inconsistent Sample Pre-treatment: Variations in pH adjustment, filtration, or degassing of samples. 2. Variable Flow Rates: Inconsistent flow rates during sample loading, washing, or elution. 3. Channeling in the SPE Cartridge: The sample or solvents are not passing uniformly through the sorbent bed. | 1. Standardize Sample Preparation: Develop and adhere to a strict SOP for sample pre-treatment. For carbonated beverages, ensure complete degassing.[1][6] For juices with pulp, ensure proper homogenization.[1][6] 2. Control Flow Rates: Use a vacuum manifold or a positive pressure system to maintain consistent flow rates. 3. Proper Cartridge Handling: Ensure the sorbent bed does not dry out during the conditioning and loading steps. Apply the sample and solvents evenly to the top of the sorbent bed. |
| Matrix Effects in Final Analysis (e.g., Ion Suppression in LC-MS) | 1. Co-elution of Interfering Compounds: Matrix components are not effectively removed during the washing step and elute with the benzoic acid. 2. Inappropriate Washing Solvent: The washing solvent is too strong and prematurely elutes the benzoic acid, or too weak to remove interferences. | 1. Optimize Washing Step: Experiment with different washing solvents of intermediate polarity (e.g., a small percentage of methanol in acidified water) to remove interferences without eluting the benzoic acid. 2. Use a More Selective Sorbent: Consider a different type of SPE sorbent if the matrix is particularly complex. |
| Clogged SPE Cartridge | 1. Particulate Matter in the Sample: The sample contains suspended solids that are blocking the frits of the cartridge. 2. High Viscosity of the Sample: The sample is too viscous to pass through the sorbent bed easily. | 1. Filter or Centrifuge the Sample: Pre-filter the sample through a 0.45 µm filter or centrifuge to remove any particulate matter before loading onto the SPE cartridge.[1][6] 2. Dilute the Sample: Dilute viscous samples with acidified water to reduce their viscosity. |
Data Presentation
Table 1: Optimized SPE Parameters for Benzoic Acid Extraction from Beverages
| Parameter | Optimized Value | Reference |
| Sorbent | C18 (500 mg) | [1][3][4] |
| Sample Volume | 1 mL | [1][3][4] |
| Sample pH | 1 | [1][3][4] |
| Loading Flow Rate | 4.5 mL/min | [1][3][4] |
| Elution Solvent | Methanol/Acidified Water (pH 2.6) (90:10, v/v) | [1][3][4] |
| Elution Volume | 1 mL | [1][3][4] |
| Elution Flow Rate | 4.5 mL/min | [1][3][4] |
Table 2: Performance Data for Optimized SPE Method
| Analyte | Recovery (%) | RSD (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Benzoic Acid | > 95% | < 1.78% | 0.177 | 0.592 | [1][3][6] |
Experimental Protocols
Optimized SPE Protocol for Benzoic Acid in Soft Drinks and Fruit Juices
This protocol is based on a validated method for the extraction of benzoic acid from beverages.[1][3][4][6]
1. Sample Preparation:
- For carbonated beverages, degas the sample for 30 minutes in an ultrasonic bath.[1][6]
- For fruit juices, homogenize the sample to minimize pulp content.[1][6]
- Filter the sample through a 0.45 µm membrane filter.[1][6]
- Take a 5 mL aliquot of the filtered sample and dilute it to 100 mL with ultrapure water.[1][6]
- Adjust the pH of the diluted sample to 1 with hydrochloric acid.[1][6]
2. SPE Cartridge Conditioning:
- Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
- Wash the cartridge with 10 mL of methanol.
- Equilibrate the cartridge with 10 mL of ultrapure water adjusted to pH 1.
3. Sample Loading:
- Load 1 mL of the prepared sample onto the conditioned SPE cartridge at a flow rate of 4.5 mL/min.[1][3][4]
4. Washing:
- (Optional, if high interference is expected) Wash the cartridge with a small volume of acidified water (pH 1).
5. Elution:
- Elute the retained benzoic acid with 1 mL of a methanol/acidified water (pH 2.6) (90:10, v/v) mixture at a flow rate of 4.5 mL/min.[1][3][4]
- Collect the eluate for subsequent analysis (e.g., by HPLC-DAD).
Visualizations
Caption: Workflow for SPE of benzoic acid from food and drinks.
References
- 1. Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Enhancing the sensitivity of Pentabromophenyl benzoate detection in trace analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Pentabromophenyl benzoate (PBPB) detection in trace analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape or no peak at all for this compound (PBPB) in my GC-MS analysis?
A1: PBPB, being a benzoate derivative, contains a polar carboxylic acid functional group. Direct injection of PBPB onto a gas chromatography (GC) system can lead to poor chromatographic performance. The polar nature of the molecule can cause it to interact strongly with active sites in the GC inlet and column, resulting in peak tailing, reduced response, or even complete loss of the analyte.[1] To overcome this, derivatization of the carboxylic acid group is highly recommended to increase the volatility and reduce the polarity of the analyte.[1][2]
Q2: What is derivatization and which derivatizing agent should I use for PBPB?
A2: Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method.[2] For GC-MS analysis of compounds containing carboxylic acid groups like PBPB, common derivatization techniques are silylation and esterification.[1][3]
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic proton of the carboxylic acid with a less polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4]
-
Esterification: Reagents like methanol in the presence of an acid catalyst (e.g., BF3) or benzyl bromide can convert the carboxylic acid to its corresponding methyl or benzyl ester.[2] Using a fluorinated derivatizing agent like pentafluorobenzyl bromide (PFB-Br) can significantly enhance the response of an electron capture detector (ECD) or a mass spectrometer operating in negative chemical ionization (NCI) mode.[2]
Q3: I am experiencing low recovery of PBPB during sample preparation. What could be the cause?
A3: Low recovery of PBPB during sample preparation can be attributed to several factors, including the choice of extraction solvent, pH of the sample, and the cleanup procedure.
-
Extraction Solvent: Ensure the solvent used for liquid-liquid extraction (LLE) or the elution solvent in solid-phase extraction (SPE) has the appropriate polarity to efficiently extract PBPB from the sample matrix. A combination of polar and non-polar solvents might be necessary.
-
Sample pH: The pH of the sample is critical when extracting acidic compounds like PBPB. Acidifying the sample (e.g., to pH < 2) will ensure that the carboxylic acid group is protonated, making the molecule less polar and more extractable into an organic solvent.
-
Cleanup: Complex matrices may require a cleanup step to remove interferences.[5] This can be done using SPE with cartridges packed with silica, alumina, or Florisil.[5] However, ensure that the cleanup procedure is not too harsh, which could lead to the loss of the analyte.
Q4: My baseline is noisy and I'm seeing many interfering peaks. How can I improve my signal-to-noise ratio?
A4: A noisy baseline and interfering peaks can mask the signal of your target analyte, especially at trace levels. Here are some steps to improve the signal-to-noise ratio:
-
Sample Cleanup: As mentioned above, a thorough cleanup of your sample extract is crucial to remove matrix components that can contribute to a noisy baseline and interfering peaks.[5]
-
GC-MS Parameters: Optimize your GC-MS parameters. This includes the GC temperature program, carrier gas flow rate, and MS acquisition mode. Using a selective acquisition mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can significantly reduce background noise and improve selectivity.
-
System Maintenance: Ensure your GC-MS system is clean and well-maintained. A dirty injector liner, column, or ion source can contribute to a high background signal. Regularly replace septa and liners, and bake out the column as needed.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PBPB peak detected | Inefficient extraction. | Optimize extraction solvent and pH. Consider using a more efficient extraction technique like microwave-assisted extraction (MAE) or solid-phase extraction (SPE).[5] |
| Analyte degradation. | PBPB may be thermally labile. Check injector and transfer line temperatures. Derivatization can improve thermal stability.[7] | |
| Incomplete derivatization. | Optimize derivatization reaction conditions (reagent volume, temperature, and time). | |
| Poor peak shape (tailing) | Active sites in the GC system. | Derivatize the PBPB to reduce its polarity.[1] Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Low sensitivity/poor signal-to-noise | Matrix interference. | Improve sample cleanup using SPE or other techniques.[5] |
| Suboptimal MS parameters. | Switch from full scan to SIM or MRM mode to increase sensitivity and selectivity. Optimize ion source and detector settings. | |
| Inefficient ionization. | For halogenated compounds, Negative Chemical Ionization (NCI) can be more sensitive than Electron Ionization (EI).[3] | |
| Inconsistent results/poor reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including extraction, cleanup, and derivatization. |
| Carryover from previous injections. | Run solvent blanks between samples to check for carryover. Clean the injector, syringe, and consider replacing the inlet liner.[6] | |
| Instrument variability. | Calibrate the instrument regularly and monitor system performance with quality control standards.[8] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Acidification: Acidify the water sample (e.g., 100 mL) to a pH of 2 with a suitable acid (e.g., hydrochloric acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2).
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped PBPB from the cartridge with a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate).
-
Concentration: Concentrate the eluate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
Derivatization Protocol: Esterification with Pentafluorobenzyl Bromide (PFB-Br)
-
To the 1 mL concentrated extract from the sample preparation step, add 100 µL of a 10% solution of pentafluorobenzyl bromide in acetone and 10 µL of a catalyst (e.g., triethylamine).
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis Parameters
The following table provides a starting point for GC-MS parameters. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temperature | 280°C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min) |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (for initial identification) or SIM/MRM (for quantitation) |
Visualizations
Caption: Experimental workflow for PBPB analysis.
Caption: Troubleshooting logic for PBPB analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Stability of Pentabromophenyl benzoate in different storage conditions
Technical Support Center: Stability of Pentabromophenyl Benzoate
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other aromatic esters and brominated compounds, is primarily influenced by:
-
Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition of similar brominated compounds can occur at high temperatures.[1][2]
-
Light: Exposure to UV light can induce photodegradation, a common pathway for brominated aromatic compounds.[3][4]
-
Humidity: Moisture can lead to hydrolysis of the ester bond, yielding pentabromophenol and benzoic acid.[5][6]
-
pH: The rate of hydrolysis is often pH-dependent. Both acidic and basic conditions can catalyze the breakdown of the ester linkage.[7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially at elevated temperatures or in the presence of light.[8]
-
Incompatible Materials: Storage with strong acids, bases, or oxidizing agents can accelerate decomposition.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maximize the shelf-life of this compound, the following storage conditions are recommended, based on general guidelines for chemical reagents:[9][10]
-
Temperature: Store in a cool, dry place. Refrigeration may be suitable, but always allow the container to equilibrate to room temperature before opening to prevent condensation.[9]
-
Light: Protect from light by storing in an amber or opaque container, or in a dark cabinet.[9]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air. For long-term storage of highly sensitive materials, flushing the container with an inert gas like argon or nitrogen can be beneficial.[8]
-
Purity: Ensure the compound is stored in a pure state, as impurities can sometimes catalyze degradation.
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation may include:
-
Physical Changes: A change in color, appearance of crystals in a solution, or clumping of a solid powder.
-
Chemical Analysis: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its purity.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure, the most probable degradation pathways and products are:
-
Hydrolysis: Cleavage of the ester bond to form pentabromophenol and benzoic acid.
-
Photodegradation: Reductive debromination, leading to the formation of phenyl benzoates with fewer bromine atoms.[4]
-
Thermal Decomposition: At high temperatures, complex mixtures of brominated and non-brominated aromatic compounds can be formed.[1][2][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution or solid. | 1. Prepare fresh solutions for each experiment. 2. Perform a purity check of the solid material using a suitable analytical method (e.g., HPLC, NMR). 3. Review storage conditions to ensure they are optimal. |
| Appearance of new peaks in the HPLC chromatogram of a sample. | Formation of degradation products. | 1. Attempt to identify the degradation products by techniques such as LC-MS. 2. Investigate the storage and handling conditions that may have led to degradation (e.g., exposure to light, elevated temperature, incompatible solvents). |
| Change in the physical appearance of the solid (e.g., color change, clumping). | Potential degradation or absorption of moisture. | 1. Do not use the material for sensitive experiments. 2. Assess the purity of the material analytically. 3. If moisture absorption is suspected, drying under vacuum may be attempted, but be aware that this could also promote thermal degradation if the temperature is too high. |
Data Summary
Due to the lack of specific quantitative stability data for this compound, the following table summarizes the general factors affecting the stability of related compounds (aromatic esters and brominated aromatics) and recommended mitigation strategies.
| Factor | Effect on Stability | Recommended Storage & Handling |
| Temperature | Increased temperature accelerates degradation rates (hydrolysis, thermal decomposition). | Store in a cool, controlled environment. Avoid exposure to high temperatures. |
| Light (UV) | Can cause photodegradation, including debromination.[4] | Store in amber or opaque containers. Keep away from direct sunlight and UV sources. |
| Humidity/Moisture | Promotes hydrolysis of the ester linkage.[5][6] | Store in a tightly sealed container in a dry environment (desiccator if necessary). |
| pH | Both acidic and basic conditions can catalyze hydrolysis.[7] | Use neutral, aprotic solvents for solutions where possible. Buffer solutions if pH sensitivity is a concern for the experiment. |
| Oxygen | Can lead to oxidative degradation. | Keep containers tightly sealed. For long-term storage, consider flushing with an inert gas. |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.
-
Column Selection: A reversed-phase C18 column is a good starting point for nonpolar aromatic compounds. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities.
-
Mobile Phase A: Water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
A typical starting gradient could be from 50% B to 95% B over 20-30 minutes.
-
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: A UV detector is suitable. The detection wavelength should be set at the absorbance maximum of this compound. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak identification and purity assessment.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For stability studies, subject aliquots of the sample to stress conditions (e.g., heat, acid, base, light, oxidation) to intentionally induce degradation.
-
Analyze the stressed samples alongside a control (unstressed) sample.
-
-
Method Validation: The method should be validated to demonstrate that it is "stability-indicating." This involves showing that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is a key part of this validation.
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. doaj.org [doaj.org]
- 4. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solved Hydrolysis of phenyl benzoate is equilibrium driven | Chegg.com [chegg.com]
- 7. CCCC 1978, Volume 43, Issue 1, Abstracts pp. 304-308 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. iltusa.com [iltusa.com]
- 9. assets.poolweb.com [assets.poolweb.com]
- 10. onepointesolutions.com [onepointesolutions.com]
- 11. cetjournal.it [cetjournal.it]
Validation & Comparative
A Comparative Guide to Method Validation for the Quantitative Analysis of Pentabromophenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantitative analysis of Pentabromophenyl benzoate (PBPB), a brominated flame retardant of increasing environmental and toxicological interest. Due to the limited availability of a standardized, publicly validated method for PBPB, this document presents a well-researched proposed Gas Chromatography-Mass Spectrometry (GC-MS) method alongside a viable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) alternative. The information is compiled from established analytical practices for structurally similar brominated compounds and phenyl esters.
Proposed Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of persistent organic pollutants like brominated flame retardants. Its high chromatographic resolution and sensitive detection make it a suitable choice for the quantification of PBPB in various environmental matrices.
Experimental Protocol: Proposed GC-MS Method
1. Sample Preparation (for Sediment Samples)
-
Extraction: A 10-gram homogenized sediment sample is mixed with anhydrous sodium sulfate to remove moisture. The sample is then subjected to pressurized solvent extraction (PSE) using a mixture of hexane and dichloromethane (1:1, v/v).
-
Cleanup: The extract is concentrated and subjected to cleanup using a multi-layer silica gel column to remove interfering organic compounds. The column is eluted with hexane followed by a mixture of hexane and dichloromethane.
-
Final Preparation: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in 1 mL of isooctane containing a suitable internal standard (e.g., ¹³C-labeled BDE-153).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Start at 100°C (hold for 2 min), ramp to 250°C at 15°C/min, then ramp to 320°C at 5°C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for PBPB and the internal standard.
Alternative Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers an alternative approach, particularly for compounds that may be thermally labile or for complex matrices where additional selectivity is required.
Experimental Protocol: HPLC-MS/MS Method
1. Sample Preparation
-
Extraction: A 5-gram homogenized sample is extracted with acetonitrile using ultrasonication.
-
Cleanup: The extract is subjected to dispersive solid-phase extraction (d-SPE) with C18 and graphitized carbon black to remove lipids and pigments.
-
Final Preparation: The supernatant is filtered and diluted with the initial mobile phase.
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol.
-
Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PBPB.
Comparative Data on Method Validation Parameters
The following table summarizes the expected performance characteristics for the proposed GC-MS method and the alternative HPLC-MS/MS method for the quantitative analysis of this compound. These values are inferred from literature on the analysis of similar brominated flame retardants.
| Validation Parameter | Proposed GC-MS Method | Alternative HPLC-MS/MS Method |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/g | 0.05 - 0.2 ng/g |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 ng/g | 0.15 - 0.6 ng/g |
| Accuracy (% Recovery) | 85 - 110% | 90 - 115% |
| Precision (% RSD) | < 15% | < 10% |
| Robustness | High | Moderate |
| Throughput | Moderate | High |
Visualizing the Workflow and Method Comparison
To further clarify the methodologies, the following diagrams illustrate the general workflow of method validation and a comparison of the key attributes of the proposed analytical techniques.
A Guide to Inter-Laboratory Comparison for the Analysis of Pentabromophenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Pentabromophenyl benzoate (PBPB), a brominated flame retardant. The objective of such a comparison is to assess the proficiency of participating laboratories in quantifying PBPB, thereby ensuring the reliability and comparability of analytical data across different institutions. Due to the absence of publicly available, dedicated inter-laboratory comparison studies for this compound, this document outlines a proposed study design, including a detailed experimental protocol and performance evaluation criteria based on methods for similar analytes.
Overview of the Proposed Inter-Laboratory Comparison
An inter-laboratory comparison is a valuable tool for quality assurance and method validation. It involves distributing a homogeneous and stable test material to multiple laboratories for analysis. The results are then statistically evaluated to assess the performance of each laboratory and the analytical method itself.
The proposed ILC for this compound will involve the distribution of a well-characterized sediment or soil sample spiked with a known concentration of PBPB. Participating laboratories will be required to quantify the concentration of PBPB using the provided experimental protocol.
Proposed Experimental Protocol: Quantification of this compound in Sediment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of brominated flame retardants in environmental matrices.
2.1. Sample Preparation and Extraction
-
Sample Homogenization: The received sediment sample should be thoroughly homogenized before taking a subsample for analysis.
-
Extraction:
-
Weigh approximately 5 grams of the homogenized sediment into an extraction thimble.
-
Add an appropriate internal standard (e.g., a ¹³C-labeled analog of a similar brominated compound).
-
Perform pressurized liquid extraction (PLE) using a suitable solvent mixture, such as hexane:dichloromethane (1:1, v/v).
-
Extraction conditions: 100°C, 1500 psi, 2 cycles of 10 minutes each.
-
-
Cleanup:
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Perform gel permeation chromatography (GPC) to remove high-molecular-weight interferences.
-
Further clean up the GPC fraction using a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove polar interferences. Elute the target analyte with a suitable solvent mixture.
-
2.2. Instrumental Analysis by GC-MS
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless injection of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is often suitable for highly brominated compounds.
-
Ion Source Temperature: 250°C.
-
Transfer Line Temperature: 300°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for PBPB and the internal standard.
-
2.3. Quantification
-
Create a multi-point calibration curve using standard solutions of PBPB.
-
Quantify the concentration of PBPB in the sample extract using the internal standard method.
Data Presentation and Performance Evaluation
Participating laboratories will be required to report their final concentration of this compound in the provided test material, along with their quality control data. The performance of each laboratory will be evaluated using Z-scores, which compare the laboratory's result to the consensus value determined from all submitted results.
Table 1: Illustrative Performance Data for Brominated Flame Retardant Analysis (for comparison purposes)
| Parameter | Typical Value |
| Recovery | 85-115% |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDR) | < 25% |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/kg |
Note: This data is illustrative and based on the analysis of other brominated flame retardants. The actual performance for this compound analysis may vary.
Visualization of the Inter-Laboratory Comparison Workflow
The following diagram illustrates the key stages of the proposed inter-laboratory comparison for this compound analysis.
Caption: Workflow for the proposed inter-laboratory comparison of this compound analysis.
GC/MS vs. LC/MS: A Comparative Guide for the Detection of Pentabromophenyl Benzoate
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of brominated flame retardants (BFRs) like Pentabromophenyl benzoate are critical. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS). This guide provides an objective comparison of their performance for the analysis of this compound, supported by experimental data from related compounds and detailed methodologies.
The selection between GC/MS and LC/MS for the analysis of this compound and other BFRs is not a one-size-fits-all decision. It hinges on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte. Both techniques offer robust and reliable results when appropriately optimized.
At a Glance: GC/MS vs. LC/MS for BFR Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC/MS) | Liquid Chromatography-Mass Spectrometry (LC/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Analyte Suitability | Ideal for volatile and semi-volatile compounds that are thermally stable. Many BFRs, including PBDEs, are amenable to GC/MS analysis.[1][2] | Suitable for a wider range of compounds, including non-volatile and thermally labile substances. Particularly useful for some BFRs like HBCD and TBBPA and their metabolites.[3][4][5] |
| Sample Volatility | Required | Not required |
| Derivatization | May be required for polar or non-volatile analytes to increase volatility and thermal stability. | Generally not required, allowing for the analysis of parent compounds. |
| Sensitivity | High sensitivity, especially with advanced techniques like high-resolution MS (HRMS) and tandem MS (MS/MS), reaching femtogram levels.[2] | High sensitivity, particularly with tandem MS (MS/MS), with detection limits in the sub-microgram per kilogram range.[3][5] |
| Selectivity | High selectivity, especially in MS/MS mode, which minimizes matrix interference.[1][6] | High selectivity with MS/MS, effectively distinguishing analytes from complex matrices. |
| Matrix Effects | Generally less susceptible to ion suppression or enhancement compared to LC/MS. | Can be prone to matrix effects, requiring careful method development and the use of internal standards. |
| Instrumentation | Widely available and well-established. Pyrolysis GC-MS is a specialized application for direct analysis of polymers.[7] | Versatile, with various ionization techniques (ESI, APCI) applicable to a broad range of compounds.[4] |
Experimental Protocols
GC/MS Methodology for Brominated Flame Retardants
This protocol is a generalized procedure based on methods used for analyzing various BFRs and can be adapted for this compound.
1. Sample Preparation (e.g., from environmental or biological matrices):
-
Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., hexane/dichloromethane or toluene).
-
Cleanup: Gel permeation chromatography (GPC) to remove lipids, followed by column chromatography on silica gel or Florisil to remove polar interferences.
2. GC/MS Conditions:
-
Gas Chromatograph: Agilent 6890 GC or similar.[1]
-
Column: A low-polarity capillary column such as a DB-5ms or DB-1HT (e.g., 15-30 m length, 0.25 mm i.d., 0.1-0.25 µm film thickness) is typically used for BFR analysis.[1][2]
-
Injector: Splitless injection at a temperature of 260-300°C.[1]
-
Oven Temperature Program: An initial temperature of around 100-140°C, ramped to 300-320°C.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer is recommended for high sensitivity and selectivity.[2][6]
-
Ionization Mode: Electron Ionization (EI) is commonly used.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.[1][6]
LC/MS Methodology for Brominated Flame Retardants
This protocol is a generalized procedure based on methods for analyzing BFRs like HBCD and TBBPA, which can be adapted for less volatile or more polar brominated compounds.
1. Sample Preparation:
-
Extraction: Similar to GC/MS, using methods like PLE or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Cleanup: Solid-phase extraction (SPE) with cartridges such as C18 or silica is often employed.
2. LC/MS Conditions:
-
Liquid Chromatograph: Agilent 1200 series or similar.
-
Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), usually in negative ion mode for brominated compounds.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Logical Workflow and Comparison Diagrams
The following diagrams illustrate the general analytical workflow for both techniques and a logical comparison of their key attributes for the analysis of this compound.
Caption: General analytical workflows for GC/MS and LC/MS.
References
- 1. waters.com [waters.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dioxin20xx.org [dioxin20xx.org]
- 5. tandfonline.com [tandfonline.com]
- 6. hpst.cz [hpst.cz]
- 7. shimadzu.com [shimadzu.com]
A Researcher's Guide to Certified Reference Materials for Brominated Flame Retardants
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the field of environmental and product safety testing, Certified Reference Materials (CRMs) serve as an indispensable tool for method validation, quality control, and ensuring the comparability of data across different laboratories. This guide provides a comprehensive comparison of commercially available CRMs for the analysis of brominated flame retardants (BFRs), a class of persistent organic pollutants under scrutiny for their potential health and environmental impacts.
This guide details currently available CRMs for BFRs in various matrices, including sediment, biota, house dust, and polymers. It provides a side-by-side comparison of their certified values, along with detailed experimental protocols for their analysis.
Comparison of Certified Reference Materials for Brominated Flame Retardants
The following tables summarize the certified values for polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDDs) in selected CRMs from leading providers. These materials are crucial for laboratories monitoring environmental contamination and enforcing regulations on hazardous substances in consumer products.
Table 1: Certified Values for PBDEs and HBCDDs in Sediment and Biota CRMs
| Certified Reference Material | Matrix | Analyte | Certified Value (µg/kg) | Expanded Uncertainty (µg/kg) |
| ERM-CC537a [1][2] | Freshwater Sediment | BDE-28 | 0.28 | 0.05 |
| BDE-47 | 16.5 | 1.8 | ||
| BDE-99 | 34 | 4 | ||
| BDE-100 | 7.3 | 0.8 | ||
| BDE-153 | 6.4 | 0.7 | ||
| BDE-154 | 1.96 | 0.22 | ||
| BDE-183 | 1.99 | 0.23 | ||
| BDE-209 | 1500 | 200 | ||
| α-HBCDD | 14.1 | 2.4 | ||
| β-HBCDD | 2.3 | 0.4 | ||
| γ-HBCDD | 5.8 | 1.0 | ||
| ERM-CE102 [1][3] | Fish Tissue | BDE-28 | (0.0077)¹ | - |
| BDE-47 | 0.227 | 0.021 | ||
| BDE-99 | 0.123 | 0.012 | ||
| BDE-100 | 0.060 | 0.006 | ||
| BDE-153 | 0.069 | 0.007 | ||
| BDE-154 | 0.109 | 0.011 | ||
| BDE-183 | (0.014)¹ | - | ||
| BDE-209 | (0.033)¹ | - |
¹ Indicative value, not certified.
Table 2: Certified Values for PBDEs and HBCDDs in House Dust and Polymer CRMs
| Certified Reference Material | Matrix | Analyte | Certified Value (ng/g) | Expanded Uncertainty (ng/g) |
| NIST SRM 2585 [4][5] | House Dust | BDE-47 | 1080 | 130 |
| BDE-99 | 1660 | 120 | ||
| BDE-153 | 205 | 9 | ||
| BDE-183 | 118 | 17 | ||
| BDE-209 | 1240 | 140 | ||
| α-HBCDD | 201 | 24 | ||
| γ-HBCDD | 1030 | 120 |
Experimental Protocols
Accurate determination of BFRs in various matrices requires robust and validated analytical methods. Below are detailed protocols for the analysis of PBDEs and HBCDDs, based on established methodologies such as US EPA Method 1614 and published scientific literature.[6][7][8]
Protocol 1: Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Sediment and Biota by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the principles outlined in US EPA Method 1614.[6][7][8]
1. Sample Preparation:
-
Sediment:
-
Homogenize the sediment sample.
-
Air-dry the sample or determine the moisture content to report results on a dry weight basis.
-
Spike the sample with a known amount of isotopically labeled surrogate standards.
-
Extract the sample using Soxhlet extraction with a suitable solvent (e.g., hexane/acetone or toluene) for 16-24 hours.
-
-
Biota (Fish Tissue):
-
Homogenize the tissue sample.
-
Mix the sample with anhydrous sodium sulfate to remove moisture.
-
Spike the sample with isotopically labeled surrogate standards.
-
Extract the sample using Soxhlet extraction with a suitable solvent (e.g., methylene chloride/hexane) for 16-24 hours.
-
2. Extract Cleanup:
-
Lipid Removal (for biota samples): Perform gel permeation chromatography (GPC) or dialysis to remove lipids, which can interfere with the analysis.
-
Fractionation: Use multi-layered silica gel column chromatography or Florisil chromatography to separate PBDEs from other co-extracted compounds. Elute the column with solvents of increasing polarity.
-
Sulfur Removal (for sediment samples): If necessary, treat the extract with copper powder or a specific sulfur removal column.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 320 °C at 10 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic ions for each PBDE congener and the labeled internal standards.
-
4. Quantification:
-
Quantify the native PBDE congeners using the isotope dilution method, based on the response factors of the corresponding isotopically labeled internal standards.
Protocol 2: Analysis of Hexabromocyclododecanes (HBCDDs) in Biota by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of HBCDD diastereomers in biological matrices.[9][10]
1. Sample Preparation:
-
Homogenize the biota sample (e.g., fish tissue).
-
Spike the sample with a known amount of isotopically labeled α-, β-, and γ-HBCDD internal standards.
-
Extract the sample with a mixture of hexane and dichloromethane using ultrasonication or a pressurized liquid extraction (PLE) system.
2. Extract Cleanup:
-
Lipid Removal: Treat the extract with concentrated sulfuric acid to remove lipids.
-
Solid-Phase Extraction (SPE): Use a silica or Florisil SPE cartridge to further clean up the extract. Elute the HBCDDs with a suitable solvent mixture (e.g., dichloromethane/hexane).
3. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol and water, both containing a small amount of ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transitions for each HBCDD diastereomer and the labeled internal standards (e.g., m/z 640.7 → m/z 79 for native HBCDDs).
-
4. Quantification:
-
Quantify the individual HBCDD diastereomers using the isotope dilution method with the corresponding labeled internal standards.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, generated using Graphviz, depict the experimental workflows for PBDE and HBCDD analysis.
Conclusion
The availability of high-quality Certified Reference Materials is fundamental to achieving accurate and comparable data in the analysis of brominated flame retardants. This guide provides a starting point for researchers to select the most appropriate CRMs for their specific needs and to implement robust analytical methodologies. By utilizing these materials and protocols, laboratories can enhance the quality and reliability of their BFR measurements, contributing to a better understanding of the environmental fate and potential risks of these compounds. For a wider range of BFR standards, including individual congeners and custom mixtures, researchers are encouraged to consult the product catalogs of suppliers such as Wellington Laboratories, AccuStandard, and Cambridge Isotope Laboratories.[11][12][13][14][15][16][17][18][19][20][21][22][23][24]
References
- 1. pure.au.dk [pure.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. Fish Tissue (PBDEs) | CAS | LGC Standards [lgcstandards.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. NIST SRM 2585 Organic contaminants in house dust Sigma-Aldrich [sigmaaldrich.com]
- 6. NEMI Method Summary - 1614 [nemi.gov]
- 7. epa.gov [epa.gov]
- 8. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 9. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 10. Analysis of Hexabromocyclododecane (HBCDD) in Environmental Samples by Liquid Chromatography Mass Spectrometry [cronfa.swan.ac.uk]
- 11. accustandard.com [accustandard.com]
- 12. caseanalitica.com.br [caseanalitica.com.br]
- 13. accustandard.com [accustandard.com]
- 14. well-labs.com [well-labs.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. stargatescientific.co.za [stargatescientific.co.za]
- 17. fibratadeo.com [fibratadeo.com]
- 18. well-labs.com [well-labs.com]
- 19. isotope.com [isotope.com]
- 20. isotope.com [isotope.com]
- 21. ckisotopes.com [ckisotopes.com]
- 22. Cambridge Isotope Laboratories Reference Materials | LGC Standards [lgcstandards.com]
- 23. bcp-instruments.com [bcp-instruments.com]
- 24. selectscience.net [selectscience.net]
Comparative Toxicity Assessment: Pentabromophenyl Benzoate vs. Polybrominated Diphenyl Ethers (PBDEs)
A detailed review of the known toxicological profiles of Polybrominated Diphenyl Ethers (PBDEs) and an overview of the current data gap for Pentabromophenyl Benzoate.
Introduction
Polybrominated Diphenyl Ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products.[1] Due to their persistence, bioaccumulation, and toxic effects, the use of many PBDE commercial mixtures has been phased out or banned in many parts of the world.[2][3] This has led to the development and use of alternative flame retardants, including other brominated compounds. This compound is one such compound, however, a comprehensive understanding of its toxicological profile in comparison to the well-studied PBDEs is crucial for assessing its safety as a replacement.
This guide provides a comparative assessment of the toxicity of this compound and PBDEs, targeted at researchers, scientists, and drug development professionals. It summarizes the extensive experimental data available for PBDEs and highlights the significant lack of publicly available toxicological data for this compound, underscoring a critical area for future research.
Quantitative Toxicity Data
A substantial body of research has characterized the toxicity of various PBDE congeners. In contrast, there is a notable absence of quantitative toxicity data for this compound in publicly accessible scientific literature. The following table summarizes key toxicity values for representative PBDEs.
| Compound/Mixture | Test Organism/System | Endpoint | Value | Reference(s) |
| Polybrominated Diphenyl Ethers (PBDEs) | ||||
| DE-71 (Commercial PentaBDE mixture) | Rat | Oral LD50 | > 5,000 mg/kg | [4] |
| BDE-47 | Mouse Neonates | Oral (single dose) | Behavioral effects at 10.5 mg/kg | [4] |
| BDE-99 | Mouse Neonates | Oral (single dose) | Behavioral and memory effects at 12 mg/kg | [4] |
| BDE-100 | Mouse Cerebellar Granule Neurons | Apoptosis (in vitro) | Most potent among BDE-47, -99, -153, -209 | [5] |
| BDE-100 | CV-1 Cells | Anti-estrogenic activity (in vitro) | IC50 = 6.21 µM | [6] |
| BDE-100 | MDA-kb2 Cells | Anti-androgenic activity (in vitro) | IC50 = 28.60 µM | [6] |
| This compound | ||||
| No data available | N/A | N/A | N/A |
Note: The table highlights the significant data gap for this compound. The toxicity of a related, non-brominated compound, phenyl benzoate, has been reported with an oral LD50 in mice of 1225 mg/kg bw.[7] However, the presence of five bromine atoms in this compound is expected to significantly alter its toxicological properties.
Key Toxicological Endpoints
Neurotoxicity
PBDEs: Numerous studies have demonstrated the neurotoxic effects of PBDEs, particularly during development.[8][9][10][11] Exposure to PBDEs has been linked to a range of adverse outcomes, including:
-
Disruption of thyroid hormone homeostasis, which is critical for brain development.[9][13]
-
Changes in neurotransmitter systems.[8]
This compound: There is currently no specific data available on the neurotoxicity of this compound.
Endocrine Disruption
PBDEs: PBDEs are well-established endocrine-disrupting chemicals (EDCs).[13][14][15][16] Their effects on the endocrine system include:
-
Anti-androgenic and Anti-estrogenic Activity: Several PBDE congeners have been shown to interfere with androgen and estrogen signaling pathways.[6][14][16]
-
Thyroid Hormone Disruption: PBDEs can interfere with thyroid hormone synthesis, transport, and metabolism, which can have profound effects on development and metabolism.[13][15] This is a critical concern as thyroid hormones are essential for normal brain development.[12]
This compound: No studies have been identified that specifically investigate the endocrine-disrupting potential of this compound. Research on other brominated flame retardants suggests that this is a critical area for investigation.[17]
Cytotoxicity
PBDEs: In vitro studies have shown that various PBDE congeners can induce cytotoxicity through mechanisms such as:
-
Apoptosis (Programmed Cell Death): BDE-100 was found to be the most potent inducer of apoptosis in mouse cerebellar granule neurons compared to other tested congeners.[5]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a proposed mechanism of PBDE-induced cell death.[5][8]
-
Mitochondrial Dysfunction: PBDE exposure can lead to mitochondrial damage.[10]
This compound: Specific data on the cytotoxicity of this compound is not available.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological findings. Below are examples of methodologies commonly employed in the assessment of PBDE toxicity. Similar protocols could be adapted for the future evaluation of this compound.
In Vivo Neurotoxicity Assessment in Rodents
-
Test Substance Administration: PBDEs (e.g., DE-71 mixture) are typically dissolved in a suitable vehicle like corn oil and administered to pregnant or neonatal rodents via oral gavage.
-
Exposure Period: Developmental exposure often occurs from gestation day through the early postnatal period to assess effects on the developing nervous system.
-
Behavioral Testing: A battery of behavioral tests is used to assess motor activity, learning, and memory in the offspring as they mature. This can include open field tests, Morris water maze, and rotarod tests.
-
Neurochemical Analysis: After the behavioral assessments, brain tissues are collected for neurochemical analyses, such as measuring neurotransmitter levels or the expression of key proteins involved in neuronal function.
-
Histopathology: Brain sections are examined for any morphological changes or signs of neuronal damage.
In Vitro Endocrine Disruption Assays
-
Cell Lines: Reporter gene assays using specific cell lines are common. For example, CV-1 cells can be used for assessing estrogen and thyroid hormone receptor activity, while MDA-kb2 cells are used for androgen receptor activity.[6]
-
Transfection: Cells are transiently or stably transfected with plasmids containing the hormone response element linked to a reporter gene (e.g., luciferase).
-
Exposure: The cells are then exposed to a range of concentrations of the test compound (e.g., BDE-100).
-
Luciferase Assay: The activity of the reporter gene is measured to determine if the compound acts as an agonist or antagonist of the hormone receptor.
-
Data Analysis: Dose-response curves are generated to calculate IC50 (for antagonists) or EC50 (for agonists) values.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A suitable cell line (e.g., neuroblastoma cells) is cultured in multi-well plates.
-
Exposure: The cells are treated with various concentrations of the test substance for a specified period (e.g., 24 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values (the concentration that causes 50% inhibition of cell viability) can be calculated.
Visualizations
Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for in vitro toxicity screening.
Signaling Pathway for PBDE-Induced Neurotoxicity
Caption: PBDE-induced neurotoxicity signaling cascade.
Conclusion and Future Directions
The available scientific literature provides a robust body of evidence detailing the toxicological effects of various PBDEs, including their neurotoxicity, endocrine-disrupting properties, and mechanisms of cytotoxicity. In stark contrast, there is a significant and critical lack of data on the toxicity of this compound. This data gap prevents a direct and meaningful comparative assessment of the safety of this compound as a potential replacement for PBDEs.
To ensure the safety of alternative flame retardants, it is imperative that comprehensive toxicological evaluations of compounds like this compound are conducted. Future research should prioritize:
-
Acute and Chronic Toxicity Studies: Determination of key toxicological parameters such as LD50, NOAEL, and LOAEL through in vivo studies.
-
Mechanistic Studies: In vitro and in vivo investigations into the potential for neurotoxicity, endocrine disruption, cytotoxicity, and genotoxicity.
-
Comparative Studies: Direct comparative studies of this compound and legacy PBDEs under identical experimental conditions to provide a clear assessment of their relative toxicities.
Without such data, the potential for "regrettable substitution," where a hazardous chemical is replaced with another that is later found to be equally or more harmful, remains a significant concern. The scientific community, regulatory agencies, and industry must collaborate to fill these critical data gaps to ensure the protection of human health and the environment.
References
- 1. Failure to confirm estrogenic activity for benzoic acid and clofibrate: implications for lists of endocrine-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. In vitro effects of brominated flame retardants and metabolites on CYP17 catalytic activity: a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. New understanding of novel brominated flame retardants (NBFRs): Neuro(endocrine) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brominated flame retardants: cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 11. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery [kops.uni-konstanz.de]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Registration Dossier - ECHA [echa.europa.eu]
- 17. Are brominated flame retardants endocrine disruptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for the Simultaneous Determination of Benzoates in Pharmaceutical Gels
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of common benzoate preservatives in pharmaceutical gels against an alternative analytical technique. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their quality control and analytical needs.
Introduction to Analytical Methods for Benzoate Determination
Benzoates, such as methylparaben, propylparaben, and sodium benzoate, are widely used as preservatives in pharmaceutical and cosmetic products to prevent microbial growth and extend shelf life.[1][2] Accurate and reliable quantification of these preservatives is crucial for ensuring product quality, safety, and compliance with regulatory standards.[1] High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose due to its high precision, sensitivity, and versatility.[1][3] This guide details a validated reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with UV-Vis Spectrophotometry, another common analytical technique.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method provides a robust and selective approach for the simultaneous determination of multiple benzoate derivatives in complex matrices like pharmaceutical gels.
Experimental Protocol: HPLC
This protocol outlines the steps for the simultaneous determination of benzoates using a validated RP-HPLC method.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Lichrosorb C8 (150×4.6 mm, 5 µm) or equivalent C18 column.[4]
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).[4] The mobile phase should be degassed before use.
-
Detection Wavelength: 258 nm.[4]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient (e.g., 25°C).[6]
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of methylparaben, propylparaben, and sodium benzoate in a suitable solvent such as methanol or the mobile phase.
-
From the stock solutions, prepare a series of mixed standard solutions of varying concentrations to construct a calibration curve.
3. Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical gel.
-
Disperse the gel in a suitable solvent (e.g., methanol or mobile phase) and sonicate to ensure complete dissolution of the benzoates.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[6]
4. Analysis and Quantification:
-
Inject the standard solutions to establish the calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify and quantify the benzoates in the sample by comparing their retention times and peak areas to those of the standards.
HPLC Method Validation Data
The performance of the HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines. The following tables summarize the key validation parameters.
Table 1: System Suitability and Linearity Data for the HPLC Method
| Parameter | Methylparaben | Propylparaben | Sodium Benzoate | Acceptance Criteria |
| Retention Time (min) | ~1.82 - 3.37 | ~2.61 - 5.25 | ~3.37 | Consistent RT |
| Linearity Range (µg/mL) | Varies | Varies | 5 - 25 | As per method |
| Correlation Coefficient (r²) | >0.999 | >0.999 | 0.9999 | r² ≥ 0.999 |
| Theoretical Plates | >2000 | >2000 | >2000 | >2000 |
| Tailing Factor | <1.5 | <1.5 | <1.5 | ≤2 |
Data synthesized from multiple sources for illustrative purposes.[5][6][7][8]
Table 2: Accuracy, Precision, and Sensitivity of the HPLC Method
| Parameter | Methylparaben | Propylparaben | Sodium Benzoate | Acceptance Criteria |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99.9 - 105.31% | 98 - 102% |
| Precision (RSD %) | <2% | <2% | 1.40% | RSD ≤ 2% |
| Limit of Detection (LOD) | ~0.001% | ~0.001% | ~0.031 µg/mL | Reportable |
| Limit of Quantification (LOQ) | Reportable | Reportable | ~0.093 µg/mL | Reportable |
Data synthesized from multiple sources for illustrative purposes.[2][5][7]
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating the HPLC method for benzoate determination.
Caption: Workflow for HPLC Method Validation.
Alternative Method: UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simpler and more cost-effective technique that can be used for the determination of benzoates, particularly in less complex sample matrices.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol describes the determination of sodium benzoate using a UV-Vis spectrophotometer.
1. Instrumentation:
-
System: UV-Vis Spectrophotometer.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of sodium benzoate in distilled water.
-
Create a series of standard solutions with concentrations ranging from 1-40 µg/mL by diluting the stock solution.[2]
3. Sample Preparation:
-
Prepare the gel sample in a similar manner to the HPLC method, ensuring the final concentration of the analyte falls within the linear range of the calibration curve.
-
Use a placebo gel sample (without the active ingredient) as a blank to zero the spectrophotometer.
4. Analysis and Quantification:
-
Determine the wavelength of maximum absorbance (λmax) for sodium benzoate, which is approximately 224 nm.[2]
-
Measure the absorbance of each standard solution at the λmax to generate a calibration curve.
-
Measure the absorbance of the sample solution and determine the concentration of sodium benzoate using the calibration curve.
UV-Vis Spectrophotometry Method Validation Data
The performance of the UV-Vis spectrophotometric method is summarized below.
Table 3: Validation Parameters for the UV-Vis Spectrophotometric Method
| Parameter | Sodium Benzoate | Acceptance Criteria |
| λmax (nm) | 224 | Reportable |
| Linearity Range (µg/mL) | 1 - 40 | As per method |
| Correlation Coefficient (r²) | >0.999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.7 - 99.8% | 98 - 102% |
| Precision (RSD %) | <2% | RSD ≤ 2% |
| LOD (µg/mL) | 0.031 | Reportable |
| LOQ (µg/mL) | 0.093 | Reportable |
Data sourced from a study on sodium benzoate in soft drinks, applicable for comparison.[2][9]
Comparison of HPLC and UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, such as the need for simultaneous determination of multiple components and the complexity of the sample matrix.
Table 4: Objective Comparison of Analytical Methods
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates individual components) | Low (measures total absorbance, prone to interference) |
| Simultaneous Analysis | Yes (can determine multiple benzoates in a single run) | No (difficult for mixtures without chemometrics) |
| Sensitivity | High (low LOD and LOQ) | Moderate |
| Complexity | High (requires skilled operators and maintenance) | Low (simple operation) |
| Cost (Instrument) | High | Low |
| Analysis Time per Sample | Longer (due to chromatographic run time) | Shorter (rapid measurements) |
| Robustness | High | Moderate (sensitive to matrix effects) |
Logical Comparison of Methods
The following diagram illustrates the key decision-making factors when choosing between HPLC and UV-Vis Spectrophotometry.
References
- 1. njlabs.com [njlabs.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impressions.manipal.edu [impressions.manipal.edu]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to RP-HPLC Method Development and Validation for Benzoate Preservatives
This guide provides a comprehensive comparison of various Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of benzoate preservatives. It is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development. This document outlines key experimental protocols and presents comparative data to aid in the selection and implementation of suitable analytical methods.
Data Presentation: Comparative Analysis of RP-HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters from several published studies on the determination of benzoate preservatives. This allows for a direct comparison of method performance.
Table 1: Comparison of Chromatographic Conditions for Benzoate Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Sodium Benzoate, Potassium Sorbate | Sodium Benzoate, Potassium Sorbate | Sodium Benzoate | Sodium Benzoate, Potassium Sorbate |
| Stationary Phase (Column) | Luna C18 (150 mm x 4.6 mm, 5 µm)[1][2] | LiChroCART® Purospher STAR RP-18e (30 mm x 4 mm, 3 µm) | C-18 column[3] | C18 column[4] |
| Mobile Phase | Acetonitrile: Sodium acetate buffer pH 4.3 (20:80 v/v)[1][2] | Acetonitrile: Phosphate buffer pH 3.5 (8:92 v/v)[5] | Sodium acetate buffer (pH 4): Acetonitrile (70:30 v/v)[3] | Buffer solution: Acetonitrile: Tetrahydrofuran (80:10:10 v/v/v)[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min | 0.8 mL/min[3] | 1.5 mL/min[4] |
| Detection Wavelength | 235 nm[1][2] | 195 nm (Sodium Benzoate), 260 nm (Potassium Sorbate) | 254 nm[3] | 232 nm[4] |
| Retention Time (Sodium Benzoate) | 4.9 min[1][2] | ~6.08 min[5] | 7.886 min[3] | 13.95 min[4] |
Table 2: Comparison of Method Validation Parameters for Benzoate Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 1-30[1][2] | 6.04–200.27 (mg/L)[5] | Not explicitly stated, but calibration curve plotted[3] | Not explicitly stated, but linearity assessed[4] |
| Correlation Coefficient (r²) | 0.999[1][2] | 0.999[5] | 0.985[3] | Not explicitly stated |
| LOD (µg/mL) | 0.59[1][2] | 0.004 (mg/L)[5] | 0.0003 (mg/100 mL)[3] | Not explicitly stated |
| LOQ (µg/mL) | 1.8[1][2] | 0.012 (mg/L)[5] | 0.0009 (mg/100 mL)[3] | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 95.99 - 101.5% | 93.24 - 95.17%[3] | 98.6 - 100.8%[4] |
| Precision (%RSD) | Not explicitly stated | Intra-day RSD < 1% | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison tables.
Method 1: Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products[1][2]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector and a Rheodyne injector was used. Data was processed using Autochrom-3000 software.
-
Chromatographic Conditions:
-
Column: Luna C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile and Sodium acetate buffer (pH 4.3) in a 20:80 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 235 nm.
-
-
Standard Solution Preparation:
-
Prepare a standard stock solution of Sodium Benzoate (1000 µg/mL) by dissolving 10 mg of standard Sodium Benzoate in 10 mL of HPLC grade water.
-
Prepare a standard stock solution of Potassium Sorbate (1000 µg/mL) by dissolving 10 mg of standard Potassium Sorbate in 10 mL of HPLC grade water.
-
From the stock solutions, prepare working standard solutions of desired concentrations by appropriate dilution with HPLC grade water.
-
-
Sample Preparation:
-
For liquid samples, pipette a known volume (e.g., 1 mL) into a volumetric flask and dilute with HPLC water. Further dilutions may be necessary to bring the concentration within the linear range.
-
For solid or semi-solid samples, weigh a known amount (e.g., 10 g) into a beaker, dissolve in HPLC water, and transfer to a volumetric flask. Make up to the mark with HPLC water. Further dilutions may be required.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 1-30 µg/mL for both analytes.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Assay: The validated method was used to determine the content of Sodium Benzoate and Potassium Sorbate in various food products.
-
Method 3: Determination of Sodium Benzoate in Jelly[4]
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C-18 column.
-
Mobile Phase: A mixture of sodium acetate buffer (pH = 4) and acetonitrile in a 70:30 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at 254 nm.
-
-
Standard Solution Preparation:
-
A standard stock solution (1 mg/mL) was prepared by dissolving approximately 50 mg of anhydrous sodium benzoate in a 50 mL volumetric flask with 50% aqueous acetonitrile.
-
A working standard solution (20 µg/mL) was prepared by diluting 1 mL of the stock solution to 50 mL with the mobile phase.
-
Calibration standards were prepared by diluting the working standard solution to various concentrations.
-
-
Sample Preparation:
-
Approximately 5 g of jelly was weighed into a 50 mL volumetric flask.
-
50% aqueous acetonitrile was added to the mark and mixed well.
-
A 10 mL aliquot of this solution was further diluted to 50 mL with the same solvent.
-
The solution was filtered through a 0.2 µm sample filter, and 20 µL was injected into the HPLC system.
-
-
Validation Parameters:
-
Linearity: Determined by plotting the peak areas against the concentrations of the standard solutions.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Recovery Study: Performed by spiking samples with known concentrations of sodium benzoate.
-
Mandatory Visualizations
Workflow for RP-HPLC Method Development and Validation
Caption: Workflow of RP-HPLC method development and validation.
Logical Relationship for Method Parameter Selection
Caption: Decision logic for selecting initial RP-HPLC parameters.
References
Navigating the Analytical Maze: A Guide to the Accurate and Precise Determination of Pentabromophenyl Benzoate and Related Compounds
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of analytical methodologies applicable to Pentabromophenyl benzoate, a member of the broader class of brominated flame retardants (BFRs). Due to a lack of specific public data for this compound, this guide leverages experimental data from structurally similar and well-studied polybrominated diphenyl ethers (PBDEs) to offer valuable insights into method performance.
The analytical landscape for highly brominated aromatic compounds is dominated by chromatographic techniques coupled with mass spectrometry. Gas chromatography (GC) is the standard separation method owing to the volatility of these compounds.[1] The choice of mass spectrometric detection, however, can significantly impact the accuracy and precision of the results.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of various analytical methods for the determination of polybrominated diphenyl ethers (PBDEs), which serve as a proxy for this compound. The data highlights the accuracy (presented as recovery) and precision (presented as relative standard deviation, %RSD) achieved in different sample matrices.
| Analytical Method | Matrix | Analyte(s) | Accuracy (% Recovery) | Precision (%RSD) |
| GC-MS/NCI | House Dust | Various PBDE congeners | 65-120 | < 15 |
| GC-µECD | Human Blood Serum | Selected PBDEs | 52.9-125.0 | < 20 |
| GC-MS/MS | Soil | Eight PBDEs & Six Novel BFRs | Data not specified | Data not specified |
| GC-ICP-MS | Standard Solutions | 11 PBDEs | Method focuses on compound-independent calibration | Data not specified |
| High-Resolution GC/MS | Fish Tissue & Sediment | PBDEs & HBCDDs | Data not specified | 8-15 |
Accuracy and precision are key metrics for method validation.[2][3] Recovery studies, where a known amount of the analyte is added to a sample matrix and then measured, are a common way to assess accuracy.[2] Precision reflects the closeness of repeated measurements and is often expressed as the relative standard deviation (%RSD).[2][4]
In-Depth Look at Key Methodologies
Gas Chromatography-Mass Spectrometry with Negative Chemical Ionization (GC-MS/NCI)
This technique is noted for its excellent sensitivity in detecting electrophilic compounds like BFRs.
Experimental Protocol:
-
Sample Extraction: A focused ultrasonic processor can be used for solvent extraction of solid samples like house dust, which reduces extraction time and solvent volume.[2]
-
Cleanup: The crude extract is purified using a multilayer column containing sulfuric acid-impregnated silica gel and Florisil to remove interfering matrix components.[2]
-
Instrumental Analysis: PBDEs are analyzed by GC/MS in the negative chemical ionization (NCI) and selected ion monitoring (SIM) mode.[2]
Gas Chromatography with Micro-Electron Capture Detector (GC-µECD)
A robust and cost-effective method suitable for the simultaneous determination of various organohalogen compounds.
Experimental Protocol:
-
Sample Preparation: For biological matrices like human blood serum, the procedure involves denaturation, multiple extractions, and lipid removal.[3]
-
Instrumental Analysis: The analysis is performed by GC-µECD, with compound identity confirmed by GC-MS.[3]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS offers a high degree of selectivity by monitoring compound-specific fragmentation patterns, which is particularly beneficial for complex matrices.
Experimental Protocol:
-
Extraction: Selective pressurized liquid extraction (S-PLE) can be employed for solid samples like soil.[5]
-
Instrumental Analysis: A triple quadrupole mass spectrometer is used for analysis. For each compound, one ion transition is used for quantification and a second for qualitative confirmation.[5]
Visualizing the Analytical Workflow
The selection and implementation of an appropriate analytical method follow a logical progression. The following diagram illustrates a typical workflow for the analysis of this compound and related compounds.
References
- 1. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Rapid Analytical Method for Polybrominated Diphenyl Ethers in House Dust | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. agilent.com [agilent.com]
Unveiling the Bioaccumulation Potential of Novel Brominated Flame Retardants: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the bioaccumulation potential of emerging brominated flame retardants (BFRs) compared to their legacy counterparts. This guide synthesizes experimental data, details testing methodologies, and visualizes key biological pathways and experimental workflows.
The use of novel brominated flame retardants (NBFRs) has surged following the restriction of legacy BFRs, such as polybrominated diphenyl ethers (PBDEs), due to their persistent, bioaccumulative, and toxic properties. However, the environmental fate and biological impact of these newer compounds are still under intense scrutiny. This guide provides a comparative analysis of the bioaccumulation potential of several NBFRs, offering valuable data and insights for the scientific community.
Quantitative Bioaccumulation Data
The bioaccumulation potential of a chemical is a critical factor in assessing its environmental risk. It is often quantified using the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment, and the Biota-Sediment Accumulation Factor (BSAF), which compares the concentration in the organism to that in the sediment. High BAF and BSAF values indicate a greater tendency for a chemical to accumulate in living tissues.
Below is a summary of reported BAF and BSAF values for some prominent NBFRs compared to legacy BFRs. It is important to note that these values can vary significantly depending on the species, environmental conditions, and experimental setup.
| Flame Retardant | Chemical Class | Organism | Log BAF (L/kg) | BSAF | Reference |
| Novel BFRs | |||||
| Decabromodiphenyl ethane (DBDPE) | Polybrominated diphenyl ethane | Freshwater Clam (Corbicula fluminea) | - | >1 | [1] |
| Decabromodiphenyl ethane (DBDPE) | Polybrominated diphenyl ethane | Zebrafish (Danio rerio) | 3.48 - 4.68 | - | [2] |
| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | Polybrominated diphenyl ether analog | Freshwater Clam (Corbicula fluminea) | - | <1 | [1] |
| Hexabromobenzene (HBB) | Brominated benzene | Freshwater Clam (Corbicula fluminea) | - | <1 | [1] |
| Pentabromotoluene (PBT) | Brominated toluene | Freshwater Clam (Corbicula fluminea) | - | <1 | [1] |
| Legacy BFRs | |||||
| Decabromodiphenyl ether (BDE-209) | Polybrominated diphenyl ether | Freshwater Clam (Corbicula fluminea) | - | <1 | [1] |
| Decabromodiphenyl ether (BDE-209) | Polybrominated diphenyl ether | Zebrafish (Danio rerio) | 3.18 - 4.38 | - | [2] |
Experimental Protocols
Standardized methodologies are crucial for generating comparable and reliable bioaccumulation data. The following sections summarize key experimental protocols for assessing the bioaccumulation of BFRs in aquatic organisms.
Bioaccumulation in Fish: OECD Test Guideline 305
The Organisation for Economic Co-operation and Development (OECD) Guideline 305 is a widely accepted method for determining the bioaccumulation of chemicals in fish.[3][4][5] The test consists of two phases: an uptake phase and a depuration phase.
1. Uptake Phase:
-
Test Organisms: A suitable fish species, such as zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), or bluegill sunfish (Lepomis macrochirus), is selected.[1]
-
Exposure: Fish are exposed to the test substance in water under flow-through or semi-static conditions for a period of 28 days.[6] The concentration of the test substance is kept constant.
-
Sampling: Fish and water samples are collected at predetermined intervals to measure the concentration of the test substance.[4]
2. Depuration Phase:
-
Transfer: After the uptake phase, the fish are transferred to a clean, uncontaminated environment.
-
Monitoring: The concentration of the test substance in the fish is monitored over time as they eliminate the chemical.
-
Data Analysis: The uptake and depuration data are used to calculate the bioconcentration factor (BCF), which is a measure of the chemical's potential to concentrate in the fish from the water.[4]
Sediment Bioaccumulation Test: EPA Method with Lumbriculus variegatus
For chemicals that tend to adsorb to sediment, the U.S. Environmental Protection Agency (EPA) has established a protocol using the freshwater oligochaete, Lumbriculus variegatus.[7][8][9]
1. Test Setup:
-
Test Chambers: Glass chambers are filled with a layer of the test sediment and overlying water.
-
Test Organisms: A known number of adult Lumbriculus variegatus are introduced into each chamber.
-
Exposure: The organisms are exposed to the sediment for 28 days under static conditions.[9] The overlying water is renewed daily.[8]
2. Sample Collection and Analysis:
-
Organism Retrieval: At the end of the exposure period, the oligochaetes are sieved from the sediment.
-
Gut Purging: The organisms are held in clean water for 24 hours to allow for the clearance of sediment from their gut.[7]
-
Chemical Analysis: The concentration of the test substance in the organism and sediment is determined.
-
BSAF Calculation: The Biota-Sediment Accumulation Factor (BSAF) is calculated by dividing the lipid-normalized concentration of the chemical in the organism by the organic carbon-normalized concentration in the sediment.
Signaling Pathways and Experimental Workflows
The accumulation of BFRs in organisms can lead to various toxic effects by interfering with biological signaling pathways. Several NBFRs have been identified as endocrine disruptors, primarily affecting the thyroid and androgen signaling pathways.
Endocrine Disruption by Novel BFRs
NBFRs can interfere with the endocrine system at multiple levels. Mechanistic studies have shown that these compounds can alter hormone synthesis, transport, and receptor binding.[7][8]
References
- 1. Fate and toxicity of legacy and novel brominated flame retardants in a sediment-water-clam system: Bioaccumulation, elimination, biotransformation and structural damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 5. search.library.uvic.ca [search.library.uvic.ca]
- 6. Sediment Bioaccumulation Test with Lumbriculus variegatus: Effects of Organism Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - Test Method 100.3 [nemi.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. files.ontario.ca [files.ontario.ca]
Safety Operating Guide
Navigating the Disposal of Pentabromophenyl Benzoate: A Guide for Laboratory Professionals
Understanding the Compound: Properties of a Structural Analog
To best inform disposal procedures, it is helpful to consider the properties of a structurally similar, non-brominated compound, Phenyl Benzoate. The data presented below is for Phenyl Benzoate and should be used as a general reference, recognizing that the presence of five bromine atoms in Pentabromophenyl benzoate will significantly alter its properties, likely increasing its molecular weight, density, and potential for environmental persistence and toxicity.
| Property | Phenyl Benzoate |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 68-70 °C |
| Boiling Point | 314 °C |
| Solubility | Insoluble in water. Soluble in organic solvents. |
| Hazards | May cause skin and eye irritation. |
It is crucial to assume that this compound may have increased hazards compared to Phenyl benzoate due to the heavy bromination.
Step-by-Step Disposal Protocol for this compound
Given the lack of a specific SDS, a conservative approach to disposal is mandatory. The following procedural steps are based on general guidelines for the disposal of brominated flame retardants and other halogenated organic compounds.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "this compound" and include appropriate hazard warnings (e.g., "Caution: Halogenated Organic Compound," "Potential Environmental Hazard").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-halogenated organic waste.
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
Step 3: Waste Collection and Storage
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled container.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and disposed of in the same dedicated waste container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Consultation and Professional Disposal
-
Contact EHS: Before proceeding with disposal, you must contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. They will provide specific guidance based on local, regional, and national regulations.
-
Professional Disposal: The recommended disposal method for brominated organic compounds is typically high-temperature incineration in a facility equipped with flue gas scrubbing to remove acidic and toxic byproducts.[2] Landfilling in a designated hazardous waste landfill may be an alternative if incineration is not available, but this is generally less preferred due to the persistence of such compounds.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.
Caption: Disposal Decision Workflow for this compound
Disclaimer: The information provided in this document is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always consult with your institution's Environmental Health and Safety department and adhere to all local, regional, and national regulations for hazardous waste disposal.
References
Essential Safety and Logistics for Handling Pentabromophenyl Benzoate and Related Brominated Flame Retardants
Personal Protective Equipment (PPE)
When handling Pentabromophenyl benzoate or similar brominated compounds, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat or Coveralls | A flame-retardant lab coat or disposable coveralls should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator may be necessary if handling the powder outside of a fume hood or if there is a risk of aerosolization. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
1. Preparation and Handling:
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for handling solid chemical spills.
2. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, carefully sweep or scoop up the spilled material and place it in a sealed, labeled container for disposal. Avoid generating dust.
3. Disposal Plan:
-
Waste Characterization: All waste containing this compound, including contaminated PPE and spill cleanup materials, should be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Disposal Method: Dispose of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for the disposal of brominated flame retardants. Some BFRs can be incinerated at high temperatures in specialized facilities to prevent the formation of toxic byproducts.[1] Recycling of plastics containing BFRs is also a possibility in some cases.[2][3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
